5'-Methylthioadenosine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O3S |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |
InChI Key |
WUUGFSXJNOTRMR-TWZNKHQZSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 5'-Methylthioadenosine in the Methionine Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component of proteins and a precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is indispensable for a myriad of cellular processes, including the biosynthesis of polyamines, which are crucial for cell growth, differentiation, and proliferation. The synthesis of polyamines from SAM, however, generates 5'-methylthioadenosine (MTA) as a significant byproduct. The accumulation of MTA can be toxic and inhibitory to several cellular enzymes. To counteract this, and to conserve the valuable sulfur and carbon moieties, cells have evolved a highly conserved metabolic route known as the methionine salvage pathway (MSP). This pathway, also referred to as the MTA cycle, efficiently recycles MTA back into methionine.[1][2][3] This technical guide provides an in-depth exploration of the central role of MTA in the methionine salvage pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Central Role of 5'-Methylthioadenosine in the Methionine Salvage Pathway
The methionine salvage pathway is a multi-step enzymatic process that converts MTA into methionine. This pathway is crucial for maintaining the cellular pool of methionine, especially in cells with high rates of polyamine synthesis.[2][4] The entire process occurs in the cytosol and can be broadly divided into several key stages, beginning with the conversion of MTA.[2][5]
5'-Methylthioadenosine (MTA) stands at the crossroads of polyamine biosynthesis and methionine metabolism. Its efficient recycling is paramount for cellular homeostasis. The initial step in the MSP involves the cleavage of the glycosidic bond in MTA. This is accomplished by one of two enzymatic routes depending on the organism. In mammals and yeasts, MTA phosphorylase (MTAP) catalyzes the phosphorolysis of MTA to yield adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2] In most microorganisms and plants, this conversion is a two-step process catalyzed by MTA nucleosidase (MtnN) , which hydrolyzes MTA to adenine and 5-methylthioribose (MTR), followed by the phosphorylation of MTR to MTR-1-P by MTR kinase (MtnK) .[2][6]
Following the formation of MTR-1-P, a series of enzymatic reactions transform the ribose moiety into the α-ketobutyrate backbone of methionine. These steps are catalyzed by:
-
5-methylthioribose-1-phosphate isomerase (MtnA) , which converts MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).[7][8]
-
5-methylthioribulose-1-phosphate dehydratase (MtnB) , which catalyzes the dehydration of MTRu-1-P to 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P).[9][10][11]
-
An enolase and a phosphatase (in some organisms, these activities are carried out by a single bifunctional enzyme) that convert DK-MTP-1-P to 1,2-dihydroxy-3-keto-5-methylthiopentene (acireductone).[5]
-
Acireductone dioxygenase (ARD) , which, in the presence of oxygen, converts the acireductone to 2-keto-4-methylthiobutyrate (KMTB), the immediate keto-acid precursor of methionine, and formate.[1][12][13]
-
Finally, a transaminase , such as tyrosine aminotransferase, catalyzes the transamination of KMTB using an amino donor like glutamate or an aromatic amino acid to form L-methionine, thus completing the salvage pathway.[14][15]
The pathway is tightly regulated, in part by the availability of its substrates and the activity of its constituent enzymes. The efficient removal of MTA is critical, as its accumulation can inhibit polyamine synthesis and other methylation reactions.[5]
Quantitative Data
The efficiency and regulation of the methionine salvage pathway are underpinned by the kinetic properties of its enzymes and the cellular concentrations of its metabolites. Below are tables summarizing key quantitative data for researchers.
Table 1: Kinetic Parameters of Key Enzymes in the Methionine Salvage Pathway
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MTA Phosphorylase (MTAP) | Human | MTA | ~1.4 | 4.6 | 3.2 x 106 | [1] |
| Human | 2'-deoxy MTA | ~2.8 | 0.28 | 9 x 104 | [1] | |
| Human | 3'-deoxy MTA | ~3.0 | 0.004 | 1 x 103 | [1] | |
| Human | C5'-carbon analogue of MTA | - | - | 3.5 | [9] | |
| MTRu-1-P Dehydratase (MtnB) | Bacillus subtilis | MTRu-1-P | 8.9 | - | - | [9][10] |
| MTR-1-P Isomerase (MtnA) | Pyrococcus horikoshii | MTR-1-P | - | - | - | [8] |
| E. coli | Ribose-1-phosphate | - | 86-fold lower than MTR-1-P | 2300-fold lower than MTR-1-P | [16] | |
| Tyrosine Aminotransferase | Klebsiella pneumoniae | α-ketomethiobutyrate | - | - | Favorable kinetics with aromatic amino acids and glutamate | [14][15] |
Note: Vmax for MTRu-1-P Dehydratase was reported as 42.7 µmol min-1 mg protein-1.[9]
Table 2: Intracellular Concentrations of 5'-Methylthioadenosine (MTA)
| Cell Type | Condition | Intracellular MTA Concentration | Reference(s) |
| MTAP- cancer cell lines | - | ~3.3-fold increase compared to MTAP+ | [5] |
| HCT116 MTAP-/- cells | - | 1.5 to 6-fold increase compared to MTAP-reconstituted | [5] |
| MTAP-deficient cells | - | Significant accumulation in conditioned media | [4] |
Table 3: Metabolic Flux in the Methionine Salvage Pathway
| Organism/Cell Line | Pathway/Flux Measured | Flux Rate | Reference(s) |
| Human Fibrosarcoma (HT1080M+) | Methionine salvage flux (v3) | Quantified, rapid labeling of MTOB observed | [17] |
| Human Fibrosarcoma (HT1080M+) | Transmethylation flux | ~15% of net methionine uptake | [17] |
| Human Fibrosarcoma (HT1080M+) | Propylamine transfer flux | ~15% of net methionine uptake | [17] |
| Saccharomyces cerevisiae (Kyokai 6) | SAM production | 315.6 mg L-1 (in optimized medium) | [18] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for MTA Phosphorylase (MTAP) Activity
This protocol describes a continuous spectrophotometric assay for measuring MTAP activity by coupling the production of adenine to its deamination by adenine deaminase, which results in a decrease in absorbance at 265 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
5'-Methylthioadenosine (MTA) stock solution (in water)
-
Adenine deaminase (from Aspergillus oryzae)
-
Purified MTA phosphorylase (MTAP)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and an excess of adenine deaminase (e.g., 0.1 units/mL).
-
Add varying concentrations of the substrate, MTA, to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified MTAP enzyme.
-
Immediately monitor the decrease in absorbance at 265 nm over time at a constant temperature (e.g., 25°C).
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay over a range of MTA concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
A control reaction without MTAP should be run to account for any non-enzymatic degradation of MTA.
Protocol 2: Quantification of MTA in Cell Culture by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of MTA in cell culture lysates and media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture flasks and appropriate growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standard (e.g., stable isotope-labeled MTA)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation (Cell Lysates):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold 80% methanol containing the internal standard to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase A for LC-MS/MS analysis.
-
-
Sample Preparation (Culture Medium):
-
Collect a known volume of the cell culture medium.
-
Add the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol.
-
Vortex and centrifuge as described above.
-
Transfer the supernatant, dry, and reconstitute for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the reversed-phase C18 column.
-
Separate the metabolites using a gradient of mobile phase A and B.
-
Detect and quantify MTA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for MTA will need to be optimized for the instrument used.
-
Generate a standard curve using known concentrations of MTA to quantify the amount in the samples.
-
Protocol 3: 13C-Metabolic Flux Analysis of the Methionine Salvage Pathway
This protocol outlines the general steps for performing a metabolic flux analysis (MFA) using a 13C-labeled tracer, such as [U-13C5]-methionine, to quantify the flux through the methionine salvage pathway.
Materials:
-
Cell culture materials
-
Custom medium with a known concentration of unlabeled methionine
-
[U-13C5]-methionine tracer
-
LC-MS/MS system for metabolite analysis
-
Software for MFA data analysis (e.g., INCA, Metran)
Procedure:
-
Experimental Design:
-
Design the labeling experiment, including the choice of tracer, labeling duration, and sampling time points.
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to a steady state.
-
Switch the cells to a medium containing the 13C-labeled methionine tracer.
-
Collect cell samples and culture medium at various time points during the labeling experiment.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites as described in Protocol 2.
-
Analyze the isotopic labeling patterns of key metabolites in the methionine salvage pathway (e.g., methionine, SAM, MTA) and related pathways using LC-MS/MS.
-
-
Flux Estimation:
-
Use a computational model of the cellular metabolic network, including the methionine salvage pathway.
-
Input the measured labeling data and any other measured extracellular fluxes (e.g., nutrient uptake rates) into the MFA software.
-
The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.
-
-
Statistical Analysis:
-
Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
-
Visualizations
The Methionine Salvage Pathway
Caption: The Methionine Salvage Pathway, recycling 5'-Methylthioadenosine to Methionine.
Experimental Workflow for Quantifying MTA and Metabolic Flux
Caption: A generalized workflow for MTA quantification and metabolic flux analysis.
Logical Relationship of MTA's Role
Caption: The central role of 5'-Methylthioadenosine as a byproduct and signaling molecule.
Conclusion
5'-Methylthioadenosine is a critical metabolic node, linking polyamine biosynthesis with methionine metabolism. The methionine salvage pathway, which recycles MTA back to methionine, is essential for maintaining cellular health, preventing MTA-induced toxicity, and conserving vital nutrients. A thorough understanding of this pathway, including the kinetics of its enzymes and the dynamics of its fluxes, is crucial for researchers in basic science and for those in drug development targeting cancer and other diseases where this pathway is dysregulated. This technical guide provides a foundational resource to aid in these endeavors.
References
- 1. The metal drives the chemistry: Dual functions of acireductone dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial variations on the methionine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 5-Methylthioribose 1-phosphate (HMDB0000963) [hmdb.ca]
- 8. Structural insights into the catalytic mechanism of 5-methylthioribose 1-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. uniprot.org [uniprot.org]
- 11. Methylthioribulose 1-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 12. Acireductone dioxygenase (Ni2+-requiring) - Wikipedia [en.wikipedia.org]
- 13. Acireductone dioxygenase (iron(II)-requiring) - Wikipedia [en.wikipedia.org]
- 14. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolome analysis of Saccharomyces cerevisiae and optimization of culture medium for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5'-Methylthioadenosine in the Metabolic Landscape of Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that sits at the crossroads of crucial metabolic pathways, including polyamine biosynthesis and the methionine salvage pathway.[1] Its role in cancer metabolism is of burgeoning interest, largely due to the frequent deletion of the gene encoding methylthioadenosine phosphorylase (MTAP), the sole enzyme responsible for MTA catabolism, in a significant portion of human cancers. This guide provides an in-depth technical overview of the biological significance of MTA in cancer metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to empower researchers and drug development professionals in this critical area of oncology.
Introduction: MTA at the Metabolic Hub
5'-Methylthioadenosine is a byproduct of polyamine synthesis, a pathway essential for cell growth, proliferation, and differentiation.[2] Under normal physiological conditions, MTA is rapidly metabolized by MTAP into adenine and 5-methylthioribose-1-phosphate (MTR-1P), which are then recycled back into the purine and methionine salvage pathways, respectively.[2] This rapid turnover maintains low intracellular concentrations of MTA.
However, a substantial percentage of human cancers, estimated to be around 15%, exhibit homozygous deletion of the MTAP gene, often due to its close proximity to the frequently deleted tumor suppressor gene CDKN2A on chromosome 9p21.[3][4] This genetic event leads to a significant accumulation of MTA within cancer cells and the tumor microenvironment, creating a unique metabolic state that can be exploited for therapeutic intervention.[1][2]
Quantitative Insights into MTA Dysregulation in Cancer
The accumulation of MTA in MTAP-deficient cancer cells is a key biochemical consequence that underpins its biological significance. The following tables summarize quantitative data from various studies, highlighting the altered MTA landscape in cancer.
Table 1: Intracellular and Extracellular MTA Concentrations in MTAP-Deficient vs. MTAP-Proficient Cancer Cells
| Cell Line/Tissue | MTAP Status | Intracellular MTA Concentration | Extracellular MTA Concentration | Reference |
| Melanoma Cells | Deficient | ~4-fold increase vs. proficient | Slight difference vs. proficient | [5] |
| Various Cancer Cell Lines | Deficient (n=19) | Median ~3.3-fold increase vs. proficient (n=21) | Not specified | [1] |
| Glioma Cell Lines | Deficient | Modest increase vs. proficient | >200-fold increase vs. proficient | [6] |
| HCT116 Isogenic Cells | Deficient | Significant increase vs. proficient | Dramatic elevation in conditioned medium | [7] |
Table 2: Inhibitory Effect of MTA on PRMT5 Activity
| Parameter | Value | Conditions | Reference |
| IC50 of MTA for PRMT5 | 3–5 μM | In vitro enzymatic assay | [8] |
| Ki of MTA for PRMT5 | 0.26 μM | In vitro biochemical screen | [9] |
| Selectivity for PRMT5 | >20-fold lower Ki than other methyltransferases | In vitro biochemical screen | [9] |
| Effect on PRMT5 Substrate | Decreased symmetric dimethylarginine (sDMA) levels | MTAP-deficient cells vs. isogenic MTAP-reconstituted cells | [1] |
Key Signaling Pathways Involving MTA in Cancer Metabolism
The accumulation of MTA in MTAP-deficient cancer cells has profound effects on several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these critical pathways and the central role of MTA.
The Methionine Salvage Pathway and the Impact of MTAP Deletion
The methionine salvage pathway is crucial for recycling the methylthio- group from MTA to regenerate methionine, an essential amino acid. MTAP is the first and rate-limiting enzyme in this pathway.
Caption: Impact of MTAP deletion on the Methionine Salvage Pathway.
Polyamine Biosynthesis and MTA Production
MTA is a direct byproduct of the synthesis of spermidine and spermine from putrescine, catalyzed by spermidine synthase and spermine synthase, respectively.
Caption: Polyamine biosynthesis pathway leading to MTA production.
MTA-Mediated Inhibition of PRMT5 and Therapeutic Implications
The accumulation of MTA in MTAP-deficient cancer cells leads to the competitive inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing and signal transduction. This creates a synthetic lethal vulnerability that is being actively explored for cancer therapy.
Caption: MTA-mediated inhibition of PRMT5 in MTAP-deficient cancer.
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.
Quantification of MTA in Cells and Tissues by LC-MS/MS
This protocol is adapted from methodologies described for the absolute quantification of MTA.[5][10]
Objective: To accurately measure the concentration of MTA in cell culture media and cell extracts.
Materials:
-
Stable isotope-labeled MTA (e.g., [²H₃]-MTA) as an internal standard.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Reversed-phase chromatography column.
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Cell lysis buffer (e.g., 80% methanol).
-
Centrifuge, vortex mixer.
Procedure:
-
Sample Preparation (Cell Extracts): a. Grow cells to the desired confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add ice-cold 80% methanol to the cells and scrape them off the plate. d. Transfer the cell suspension to a microcentrifuge tube. e. Add the internal standard ([²H₃]-MTA) to a final concentration of 10 nM. f. Vortex vigorously for 1 minute. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Collect the supernatant for LC-MS/MS analysis.
-
Sample Preparation (Culture Media): a. Collect the cell culture medium. b. Centrifuge at 3,000 x g for 5 minutes to remove cell debris. c. Add the internal standard ([²H₃]-MTA) to a final concentration of 10 nM. d. Mix thoroughly.
-
LC-MS/MS Analysis: a. Use a reversed-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. d. Monitor the specific precursor-to-product ion transitions for both endogenous MTA and the stable isotope-labeled internal standard.
-
Quantification: a. Generate a standard curve using known concentrations of MTA. b. Calculate the concentration of MTA in the samples by comparing the peak area ratio of endogenous MTA to the internal standard against the standard curve.
Assessment of PRMT5 Methyltransferase Activity
This protocol is based on methods used to evaluate the inhibitory effect of MTA on PRMT5.[9][11]
Objective: To measure the enzymatic activity of PRMT5 in the presence and absence of MTA.
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide (or other PRMT5 substrate).
-
S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
MTA.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, PRMT5/MEP50 complex (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 10 µM). b. Prepare serial dilutions of MTA in the reaction buffer. c. Add the MTA dilutions or vehicle control to the reaction mixture. d. Pre-incubate the mixture for 15 minutes at room temperature.
-
Enzymatic Reaction: a. Initiate the reaction by adding [³H]-SAM (e.g., 1 µM). b. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: a. Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). b. Spot the reaction mixture onto P81 phosphocellulose filter paper. c. Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM. d. Allow the filter paper to dry completely. e. Place the filter paper in a scintillation vial with scintillation fluid. f. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of PRMT5 inhibition for each MTA concentration relative to the vehicle control. b. Determine the IC50 value of MTA for PRMT5 by fitting the data to a dose-response curve.
Conclusion and Future Directions
The accumulation of 5'-Methylthioadenosine in MTAP-deficient cancers represents a profound metabolic vulnerability. This alteration has significant biological consequences, most notably the inhibition of PRMT5, which has paved the way for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of MTA in cancer metabolism and to design innovative approaches to target this metabolic abnormality. Future research should focus on elucidating the broader impact of MTA accumulation on the tumor microenvironment, including its effects on immune cells, and on the development of next-generation MTA-cooperative PRMT5 inhibitors and other therapeutic modalities that exploit the unique metabolic landscape of MTAP-deficient tumors.
References
- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 5. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
The Central Role of MTAP in 5'-Methylthioadenosine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme situated at the crossroads of major metabolic pathways, namely the methionine salvage pathway and polyamine biosynthesis. Its primary function is the phosphorolytic cleavage of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2] This seemingly simple reaction has profound implications for cellular homeostasis, governing the recycling of essential metabolites and influencing cell proliferation, differentiation, and apoptosis.[3]
This technical guide provides an in-depth exploration of the function of MTAP in MTA metabolism, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details the biochemical function of MTAP, its kinetic properties, and its integral role in cellular metabolic pathways. Furthermore, it presents detailed experimental protocols for studying MTAP and summarizes key quantitative data to facilitate comparative analysis.
Biochemical Function and Kinetic Properties of MTAP
MTAP is a phosphorylase that catalyzes the reversible conversion of MTA and inorganic phosphate to adenine and MTR-1-P.[1][4] This reaction is the first and rate-limiting step in the methionine salvage pathway.[5] The systematic name for this enzyme is S-methyl-5-thioadenosine:phosphate S-methyl-5-thio-alpha-D-ribosyl-transferase.[2]
The kinetic parameters of human MTAP have been characterized, providing insight into its efficiency and substrate affinity. The turnover number (kcat) and Michaelis-Menten constant (Km) are crucial for understanding the enzyme's catalytic activity.
| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 5'-Methylthioadenosine (MTA) | 4.6 | 1.44 | 3.2 x 10⁶ | [6] |
| 2'-Deoxy-MTA | 0.28 | - | 9 x 10⁴ | [6] |
| 3'-Deoxy-MTA | 0.004 | - | 10³ | [6] |
The Role of MTAP in Metabolic Pathways
MTAP plays a pivotal role in two interconnected and vital metabolic pathways: the Methionine Salvage Pathway and the Polyamine Synthesis Pathway.
Methionine Salvage Pathway
The methionine salvage pathway is a ubiquitous metabolic route responsible for regenerating methionine from MTA.[7][8] This pathway is crucial for maintaining the cellular pool of methionine, an essential amino acid required for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. The reaction catalyzed by MTAP initiates this salvage process, conserving the sulfur and methyl groups of MTA for the resynthesis of methionine.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. MTAP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. MTAP Antibody (#4158) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Nexus of Cellular Proliferation and Metabolism: A Technical Guide to the S-adenosylmethionine and 5'-Methylthioadenosine Relationship
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical relationship between S-adenosylmethionine (SAM) and 5'-Methylthioadenosine (MTA), two critical molecules at the crossroads of cellular growth, differentiation, and metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enzymatic processes that convert SAM to MTA, the quantitative aspects of this conversion, and the experimental methodologies used to study it.
Executive Summary
S-adenosylmethionine (SAM), a universal methyl donor, is a pivotal molecule in numerous cellular processes.[1][2] A significant portion of SAM is channeled into the polyamine biosynthetic pathway, a series of reactions essential for cell proliferation and growth.[3][4] In this pathway, SAM is decarboxylated and serves as an aminopropyl group donor for the synthesis of spermidine and spermine. A key byproduct of these reactions is 5'-Methylthioadenosine (MTA).[5][6] The production of MTA from SAM is therefore intrinsically linked to the rate of polyamine synthesis, making the enzymes in this pathway critical control points. Understanding the kinetics and regulation of these enzymes, as well as the cellular concentrations of SAM and MTA, is crucial for developing therapeutic strategies that target proliferative diseases.
The Core Metabolic Pathway: Polyamine Synthesis
The primary route for the production of MTA from SAM is the polyamine biosynthetic pathway. This pathway involves the sequential action of three key enzymes: S-adenosylmethionine decarboxylase (AdoMetDC), spermidine synthase, and spermine synthase.
Diagram of the Polyamine Biosynthesis Pathway:
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of 5'-Methylthioadenosine on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[1] It is a byproduct of polyamine biosynthesis, derived from S-adenosylmethionine (SAM).[1] For decades, MTA has garnered significant interest in the scientific community, particularly in cancer research, due to its profound effects on fundamental cellular processes.[2][3] Numerous studies have demonstrated that MTA can suppress tumor growth by inhibiting cell proliferation and inducing apoptosis, the process of programmed cell death.[2][4] This technical guide provides a comprehensive overview of the mechanisms by which MTA exerts its effects, detailed experimental protocols for investigation, and a summary of quantitative data from various studies.
Effects of 5'-Methylthioadenosine on Cell Proliferation
MTA has been shown to inhibit the proliferation of a wide range of cell types, including hepatocytes, leukemia cells, fibroblasts, and various cancer cell lines.[5] The anti-proliferative effects are often dose-dependent.[6] For instance, in melanoma cell lines, MTA treatment resulted in a dose-dependent inhibition of cell proliferation and viability.[6] One of the primary mechanisms behind this inhibition is its interference with polyamine synthesis, which is crucial for cell growth.[5]
Quantitative Data on Cell Proliferation
The following table summarizes the quantitative effects of MTA on the proliferation of different cell lines as reported in various studies.
| Cell Line | MTA Concentration | Incubation Time | Effect on Proliferation | Reference |
| Chinese Hamster Ovary (CHO) | 150 µM | 48-120 h | 30% reduction in growth rate | [5] |
| Chinese Hamster Ovary (CHO) | 250 µM | 48-120 h | 44% reduction in growth rate | [5] |
| Chinese Hamster Ovary (CHO) | 350 µM | 48-120 h | 50% reduction in growth rate | [5] |
| Chinese Hamster Ovary (CHO) | 450 µM | 48-120 h | 50% reduction in growth rate | [5] |
| Human Melanoma (37-31E) | Not specified | Not specified | Inhibition of in vivo tumor growth | [6] |
| Cholangiocarcinoma (KKU-213A) | 6.25, 12.5, 25 µg/mL | Up to 8 days | Dose-dependent inhibition of cell growth | [7] |
| Cholangiocarcinoma (KKU-213B) | 6.25, 12.5, 25 µg/mL | Up to 8 days | Dose-dependent inhibition of cell growth | [7] |
Induction of Apoptosis by 5'-Methylthioadenosine
In addition to its anti-proliferative effects, MTA is a potent inducer of apoptosis in cancer cells.[1][2] Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. MTA's ability to trigger this process makes it a promising candidate for cancer therapy. The induction of apoptosis by MTA involves the activation of key signaling pathways that lead to controlled cell death.
Signaling Pathways in MTA-Induced Apoptosis
MTA-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]
Another significant mechanism of MTA's action, particularly in cancers with a specific genetic deletion, is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[9][10] Many cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is responsible for metabolizing MTA.[10][11] In these MTAP-deleted cancer cells, MTA accumulates and acts as a natural inhibitor of PRMT5.[9][10] This inhibition disrupts RNA splicing and other cellular processes, ultimately leading to apoptosis.[9]
Quantitative Data on Apoptosis
The table below presents quantitative data on the apoptotic effects of MTA from published research.
| Cell Line | MTA Concentration | Incubation Time | Apoptotic Effect | Reference |
| Cholangiocarcinoma (CCA) | 400 µmol/L | Not specified | Upregulation of Bak and Caspase-3 | [7] |
| Non-Small Cell Lung Cancer (H292) | 50 mM | Not specified | Upregulation of active forms of caspase-3 and caspase-9 | [12] |
| Non-Small Cell Lung Cancer (A549) | 50 mM | Not specified | Activation of caspase-9 and cleavage of PARP | [12] |
| Prostate Cancer (PC3) | Not specified | Not specified | Increased DNA fragmentation | [13] |
| Breast Cancer (MCF-7) | Not specified | Not specified | Increased DNA fragmentation | [13] |
Visualization of Signaling Pathways and Workflows
To better understand the complex interactions involved in MTA's mechanism of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: MTA's Role in Polyamine Synthesis and Proliferation.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivotumor growth | springermedicine.com [springermedicine.com]
- 5. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 9. Facebook [cancer.gov]
- 10. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of 5'-Methylthioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA), a naturally occurring sulfur-containing nucleoside, is increasingly recognized for its potent immunomodulatory functions. Arising from the polyamine biosynthetic pathway, MTA exerts significant influence over a spectrum of immune cells, including T-lymphocytes, macrophages, and Natural Killer (NK) cells. Its mechanisms of action are multifaceted, primarily involving the modulation of critical intracellular signaling pathways such as NF-κB and PI3K/AKT/mTOR, as well as interaction with adenosine receptors. This technical guide provides an in-depth exploration of the immunomodulatory properties of MTA, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling cascades and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of MTA.
Introduction
5'-Methylthioadenosine (MTA) is a pivotal intermediate in the methionine salvage pathway, present in all mammalian cells. Its accumulation in the cellular microenvironment, particularly under pathological conditions such as in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, has been shown to profoundly impact immune cell function[1][2]. This has spurred significant interest in MTA as a potential therapeutic agent for a range of inflammatory and autoimmune diseases, as well as in the context of cancer immunotherapy. This guide will systematically dissect the known immunomodulatory effects of MTA, focusing on its cellular targets, molecular mechanisms, and the experimental approaches used to elucidate these functions.
Effects on Immune Cell Subsets
MTA exhibits distinct effects on various immune cell populations, generally steering the immune response towards a more suppressed or anti-inflammatory state.
T-Lymphocytes
MTA has been demonstrated to be a potent suppressor of T-cell function. It inhibits the proliferation, activation, differentiation, and effector functions of both CD4+ and CD8+ T-cells[3]. Studies have shown that MTA can induce apoptosis in antigen-specific CD8+ T-cells at concentrations as low as 50 µM[2]. The immunosuppressive effects on T-cells are often reversible upon removal of MTA[1].
Macrophages
MTA plays a crucial role in reprogramming macrophage activation. It has been shown to block the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in response to Toll-like receptor (TLR) ligands[4]. This effect is mediated, at least in part, through the activation of adenosine A2A and A2B receptors, which promotes an anti-inflammatory macrophage phenotype[4]. MTA's influence extends to modulating the expression of other cytokines, contributing to the resolution of inflammation.
Natural Killer (NK) Cells
The cytotoxic activity and cytokine production of NK cells are also dampened by MTA. Research indicates that MTA interferes with multiple signaling pathways downstream of activating NK cell receptors, such as the CD16 receptor[1]. This leads to a reduction in NK cell degranulation and the secretion of effector molecules.
Molecular Mechanisms of Action
The immunomodulatory effects of MTA are underpinned by its ability to interfere with key intracellular signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. MTA has been shown to inhibit the canonical NF-κB pathway by preventing the degradation of the inhibitory protein IκBα and subsequently inhibiting the phosphorylation and nuclear translocation of the p65 subunit[5][6][7]. This leads to a downstream reduction in the transcription of pro-inflammatory genes.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is critical for T-cell activation, proliferation, and survival. MTA has been found to inhibit the phosphorylation of Akt and downstream effector molecules like mTOR and S6 kinase[8][9][10][11]. By targeting this pathway, MTA effectively curtails the metabolic reprogramming and clonal expansion of activated T-cells.
Interaction with Adenosine Receptors
MTA's structural similarity to adenosine allows it to interact with adenosine receptors, particularly the A2A and A2B subtypes, which are known to have anti-inflammatory effects[4][12]. Activation of these receptors on immune cells, such as macrophages, leads to an increase in intracellular cAMP levels, which in turn suppresses pro-inflammatory signaling[13].
Effects on STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are crucial for cytokine signaling. There is evidence to suggest that MTA can interfere with STAT1 signaling by inhibiting its arginine methylation, which is a necessary post-translational modification for its full transcriptional activity[14]. This can impair the cellular response to interferons, which play a key role in antiviral and anti-tumor immunity.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies investigating the immunomodulatory effects of 5'-Methylthioadenosine.
Table 1: Effect of MTA on T-Cell Proliferation
| Cell Type | Stimulus | MTA Concentration | Effect | Reference |
| Human CD4+ and CD8+ T-cells | Antigen-specific stimulation | 50 µM | Decreased percentage of antigen-specific CTLs from 30.3% to 13.5% | [2] |
| S49 wild type cells | - | 50 µM | IC50 for growth inhibition | [13] |
| S49 adenylate cyclase deficient cells | - | 420 µM | IC50 for growth inhibition | [13] |
| S49 cAMP-dependent protein kinase deficient cells | - | 520 µM | IC50 for growth inhibition | [13] |
Table 2: Effect of MTA on Cytokine Production in Macrophages
| Cell Type | Stimulus | MTA Concentration | Cytokine | Effect | Reference |
| Murine Macrophages (RAW 264.7) | LPS | Not specified | TNF-α | Potent inhibitory effect on expression | [4] |
| Human Mononuclear Leukocytes | Titanium-alloy particles | Not specified | TNF-α | 40-fold increase in release (control) | [15] |
| Human Mononuclear Leukocytes | Titanium-alloy particles | Not specified | IL-6 | 7-fold increase in release (control) | [15] |
| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | IL-1β | Inhibition of 21.3-38.6% | [16] |
| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | TNF-α | Inhibition of 44.7-66.8% | [16] |
| LPS-stimulated peritoneal macrophages | LPS | 75 pg/mL (exogenous IL-10) | IL-6 | No inhibition | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of MTA's immunomodulatory functions.
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted from standard procedures for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
CFSE dye (e.g., from Thermo Fisher Scientific)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
5'-Methylthioadenosine (MTA)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
-
Add MTA at various concentrations to the designated wells.
-
Stimulate the cells with anti-CD3/CD28 beads or PHA.
-
Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions.
Macrophage Polarization and Cytokine Analysis
This protocol outlines the in vitro polarization of macrophages and the subsequent analysis of cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
5'-Methylthioadenosine (MTA)
-
ELISA kits for TNF-α, IL-6, IL-10, etc.
-
RNA isolation kit and reagents for qRT-PCR
Procedure:
-
Seed macrophages in a 24-well or 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of MTA for a specified time (e.g., 1-2 hours).
-
Induce M1 polarization by adding LPS (e.g., 100 ng/mL) or M2 polarization with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Incubate the cells for 18-24 hours.
-
For Cytokine Protein Analysis: Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cell debris.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
For Gene Expression Analysis: Lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) marker genes using quantitative real-time PCR (qRT-PCR).
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MTA and a typical experimental workflow.
Caption: MTA inhibits the NF-κB signaling pathway.
Caption: MTA modulates the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for Macrophage Polarization Assay with MTA.
Conclusion and Future Directions
5'-Methylthioadenosine has emerged as a significant endogenous immunomodulator with profound inhibitory effects on various components of the immune system. Its ability to target fundamental signaling pathways like NF-κB and PI3K/AKT highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a foundational resource for the continued exploration of MTA's immunomodulatory functions.
Future research should focus on several key areas. A more comprehensive understanding of the dose-dependent effects of MTA on a wider range of immune cell subsets is needed. Elucidating the precise molecular interactions of MTA with its targets within the signaling cascades will be critical for rational drug design. Furthermore, in vivo studies are essential to validate the therapeutic efficacy and safety of MTA in preclinical models of disease. The development of stable MTA analogs with improved pharmacokinetic properties could also pave the way for its clinical translation. As our understanding of the intricate roles of metabolic intermediates in immune regulation grows, MTA stands out as a promising molecule with the potential to be harnessed for therapeutic benefit.
References
- 1. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of tumor cell-derived 5'-deoxy-5'-methylthioadenosine on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation and function of mTOR signalling in T cell fate decision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of action of 5'-methylthioadenosine in S49 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]
The Discovery and Enduring Significance of 5'-Methylthioadenosine in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 5'-Methylthioadenosine (MTA). Initially identified as a naturally occurring sulfur-containing nucleoside in yeast in 1912, MTA has evolved from a metabolic byproduct to a key signaling molecule with profound implications in cellular processes and disease. This document details its central role in polyamine metabolism and the methionine salvage pathway, its interaction with specific cellular receptors, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling cascade to serve as a valuable resource for researchers in biochemistry, oncology, and drug development.
A Historical Perspective: From Yeast Extract to a Key Metabolic Player
The journey of 5'-Methylthioadenosine (MTA) in the annals of biochemical research began over a century ago. It was first isolated from yeast in 1912, with its correct molecular structure being confirmed in 1924[1]. For many years, MTA was primarily regarded as a simple byproduct of polyamine biosynthesis, a ubiquitous pathway essential for cell growth and proliferation. The consumption of S-adenosylmethionine (SAM) during these reactions yields stoichiometric amounts of MTA[2].
A pivotal moment in understanding MTA's role came with the discovery and characterization of 5'-methylthioadenosine phosphorylase (MTAP), the enzyme responsible for its catabolism. First identified in rat prostate in 1969, MTAP was found to be abundantly expressed in normal human cells and tissues[1]. This enzyme cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), thereby salvaging both purines and methionine for the cell[3][4]. The realization that some cancer cells exhibit a deficiency in MTAP, leading to an accumulation of MTA, sparked significant interest in its potential role in cancer biology and as a therapeutic target[5]. This has led to extensive research into the physiological and pathophysiological consequences of altered MTA levels.
Biochemical Properties and Quantitative Data
MTA's biochemical significance is underscored by its tight regulation and potent effects on various cellular functions. The following tables summarize key quantitative data related to MTA and its primary metabolizing enzyme, MTAP.
Table 1: Kinetic Properties of Human 5'-Methylthioadenosine Phosphorylase (MTAP)
| Substrate/Product | Km (µM) | Source |
| 5'-Methylthioadenosine (MTA) | 5 | [6] |
| Phosphate | 320 | [6] |
| Adenine | 23 | [6] |
| 5-Methylthioribose-1-phosphate (MTR-1-P) | 8 | [6] |
The reaction catalyzed by human MTAP is reversible, with an equilibrium constant (Keq) of 1.39 x 10-2 in the direction of phosphorolysis at 37°C and pH 7.4[6].
Table 2: Intracellular and Extracellular Concentrations of 5'-Methylthioadenosine (MTA)
| Cell Line/Condition | Intracellular Concentration | Extracellular Concentration | Source | | :--- | :--- | :--- | | MTAP-deficient Melanoma Cells | ~4-fold higher than MTAP-positive cells | Slight increase |[7] | | MTAP-deficient Melanoma Cells | Up to 100 µM | 140 nM in specimens, 1 µM in supernatant |[8] | | MTAP-positive HTM cells | Lower levels | Lower levels |[6] | | MTAP-negative HTM cells | Significantly higher levels | Significantly higher levels |[6] |
Table 3: Inhibitory Effects of 5'-Methylthioadenosine (MTA) on Cell Proliferation
| Cell Line | IC50 (µM) | Source | | :--- | :--- | | Murine Lymphoid Cells | ~250 |[9] | | Hematopoietic Progenitor Cells | ≤ 1 |[8] | | BRAF mutant Melanoma Cells | More sensitive than WT |[10] |
Key Experimental Protocols
The study of MTA and its role in cellular processes requires robust and sensitive methodologies. This section provides detailed protocols for the quantification of MTA, the measurement of MTAP activity, and the assessment of MTA's effects on cell viability.
Quantification of 5'-Methylthioadenosine (MTA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the highly sensitive and specific quantification of MTA in biological samples[7].
Sample Preparation (from cell culture):
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate proteins from the cell lysate and culture medium by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18) to separate MTA from other cellular components. A gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the transition of the MTA precursor ion to a specific product ion (e.g., m/z 298.1 → 136.1).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [2H3]-MTA) to correct for matrix effects and variations in sample preparation and injection volume[7][11]. Create a calibration curve using known concentrations of MTA to determine the absolute concentration in the samples.
Measurement of 5'-Methylthioadenosine Phosphorylase (MTAP) Activity
This protocol describes a method to determine the enzymatic activity of MTAP in cell or tissue lysates.
Lysate Preparation:
-
Homogenize cells or tissues in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)[7].
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), a known concentration of MTA (substrate), and phosphate.
-
Initiate the reaction by adding a specific amount of cell lysate (e.g., 50-100 µg of protein).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Quantify the product of the reaction, adenine, using a sensitive method like high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the specific activity of MTAP as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).
Alternatively, commercially available ELISA kits can be used for the quantitative measurement of MTAP protein levels, which can serve as a surrogate for activity in some contexts[12][13].
Assessment of Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MTA for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of MTA.
Signaling Pathways of 5'-Methylthioadenosine
Beyond its metabolic roles, MTA functions as a signaling molecule, primarily through its interaction with the adenosine A2B receptor (ADORA2B). This interaction triggers a signaling cascade that is independent of the classical cyclic AMP (cAMP) or Ca2+ pathways and instead relies on Protein Kinase C (PKC) to activate the transcription factor Activator Protein-1 (AP-1)[14].
The activation of AP-1, a key regulator of gene expression, has significant implications for cellular processes such as proliferation, differentiation, and apoptosis. The specific PKC isoform(s) involved in this pathway and the precise downstream targets are areas of active investigation.
Caption: MTA signaling through the ADORA2B receptor activates AP-1 via a PKC-dependent pathway.
Experimental Workflow for Investigating MTA Signaling
Caption: A typical experimental workflow to dissect the MTA-ADORA2B-PKC-AP-1 signaling pathway.
Conclusion and Future Directions
5'-Methylthioadenosine has transitioned from a metabolic curiosity to a molecule of significant interest in biochemical and clinical research. Its accumulation in MTAP-deficient cancers presents a unique therapeutic vulnerability that is being actively explored. Furthermore, its role as a signaling molecule opens up new avenues for understanding the complex interplay between metabolism and cellular regulation. Future research will likely focus on elucidating the precise downstream targets of the MTA-induced signaling cascade, identifying the specific PKC isoforms involved, and developing novel therapeutic strategies that exploit the metabolic and signaling properties of MTA for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into this fascinating and important biomolecule.
References
- 1. Isoform-specific phosphorylation of metabotropic glutamate receptor 5 by protein kinase C (PKC) blocks Ca2+ oscillation and oscillatory translocation of Ca2+-dependent PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTAP - Wikipedia [en.wikipedia.org]
- 3. MTAP antibody (11475-1-AP) | Proteintech [ptglab.com]
- 4. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 10. A2B adenosine receptor activation and modulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. ELISA Kit for Methylthioadenosine Phosphorylase (MTAP) | SEG011Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 14. uniprot.org [uniprot.org]
A Technical Guide to the Natural Abundance and Endogenous Levels of 5'-Methylthioadenosine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-Methylthioadenosine (MTA), a critical metabolite in mammalian physiology and pathology. The document details its natural abundance, endogenous levels in various cells and tissues, and its central role in key metabolic pathways. Furthermore, it offers detailed experimental protocols for the accurate quantification of MTA, aimed at facilitating further research and therapeutic development.
Natural Abundance and Endogenous Levels of 5'-Methylthioadenosine (MTA)
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[1] It is a crucial byproduct of polyamine biosynthesis and serves as a key intermediate in the methionine and purine salvage pathways.[1][2] The intracellular concentration of MTA is tightly regulated, primarily by the enzyme methylthioadenosine phosphorylase (MTAP), which catabolizes MTA.[2] In healthy cells, MTA levels are typically low; however, in certain pathological conditions, such as cancers with a deficiency in MTAP, MTA can accumulate to significantly higher concentrations.[2][3]
Data Presentation: Quantitative Levels of MTA
The following tables summarize the reported endogenous levels of MTA in various mammalian tissues and cell lines, providing a quantitative baseline for experimental studies.
Table 1: Endogenous MTA Levels in Mammalian Tissues
| Tissue | Species | Concentration |
| Liver | Rat | 0.8-3.4 nmol/g[2][4] |
| Lung | Rat | 1.1-1.7 nmol/g[2][4] |
| Kidney | Rat | 1.0-2.3 nmol/g[2][4] |
| Testis | Rat | 0.9-1.7 nmol/g[2][4] |
| Heart | Rat | 1.1-2.5 nmol/g[2][4] |
| Skin | Human | 10-20 nM in healthy tissue[2] |
| Melanoma | Human | Approximately 140 nM[2] |
| Liver | Human | ~1 pmol/mg in normal tissue[2] |
| Hepatocellular Carcinoma | Human | 3-4 pmol/mg of tissue[2] |
Table 2: Endogenous MTA Levels in Mammalian Cell Lines
| Cell Line/Type | Description | MTA Concentration |
| SK-Hep-1 | Human hepatic adenocarcinoma | ~0.3 nM per million cells[2][4] |
| Human Hepatocytes & several HCC cell lines | 2-10 pmol/mg protein[2][4] | |
| Melanoma Cells (MTAP-proficient) | Baseline levels | |
| Melanoma Cells (MTAP-deficient) | Four-fold increase in intracellular MTA compared to MTAP-proficient cells[3] | |
| MTAP-deficient human leukemic cell lines | Excreted MTA into the culture medium at a rate of 0.58 to 0.70 nmol/hr/mg protein[5] |
Signaling Pathways Involving 5'-Methylthioadenosine
MTA is positioned at the crossroads of major metabolic pathways: polyamine biosynthesis, the methionine salvage pathway, and the purine salvage pathway.
Polyamine Biosynthesis and MTA Production
MTA is stoichiometrically produced during the synthesis of the polyamines spermidine and spermine from S-adenosylmethionine (SAM).[5] This pathway is fundamental for cell growth, proliferation, and differentiation.
Caption: Polyamine biosynthesis pathway and the generation of MTA.
Methionine Salvage Pathway
The methionine salvage pathway recycles the methylthioribose moiety of MTA back into methionine, thus conserving this essential amino acid.[6] The first and rate-limiting step is catalyzed by MTAP.
Caption: The Methionine Salvage Pathway.
Purine Salvage Pathway
The adenine produced from the cleavage of MTA by MTAP is salvaged for the synthesis of purine nucleotides through the purine salvage pathway.[7]
Caption: The Purine Salvage Pathway.
Experimental Protocols for MTA Quantification
Accurate quantification of MTA is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[3][8]
Experimental Workflow for MTA Quantification
The general workflow for quantifying MTA in biological samples involves sample preparation, LC-MS/MS analysis, and data analysis.
Caption: General experimental workflow for MTA quantification.
Detailed Methodologies
1. Sample Preparation
-
Cell Culture Media and Extracts:
-
For extracellular MTA, collect the cell culture medium.
-
For intracellular MTA, wash cells with ice-cold PBS and lyse them.
-
To both media and cell lysates, add a stable isotope-labeled MTA as an internal standard.[3]
-
Precipitate proteins using a cold solvent like acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[3][8]
-
-
Tissue Samples:
-
Homogenize frozen tissue samples in a suitable buffer.
-
Add the internal standard.
-
Proceed with protein precipitation, centrifugation, and supernatant processing as described for cell extracts.
-
2. LC-MS/MS Analysis
A liquid chromatography electrospray ionization tandem mass spectrometry (LC-MS/MS) method is recommended for the absolute quantification of MTA.[3]
-
Chromatography:
-
Column: A reversed-phase column is typically used to achieve separation from structurally related metabolites like S-adenosylmethionine.[9]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid, is common.
-
Isotope-labeled Internal Standard: A stable isotope-labeled MTA should be used for accurate quantification.[3] If not commercially available, it can be prepared from labeled SAM.[9]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for MTA and the internal standard need to be optimized for the instrument used.
-
3. Data Analysis and Quantification
-
A calibration curve is generated using known concentrations of an MTA standard.
-
The concentration of MTA in the samples is determined by comparing the ratio of the peak area of the endogenous MTA to the peak area of the internal standard against the calibration curve.
-
The limit of detection (LOD) and lower limit of quantification (LLOQ) for such methods have been reported to be as low as 62.5 pM and 2 nM, respectively, allowing for direct measurement in biological samples without enrichment.[3]
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvage of 5'-deoxy-methylthioadenosine into purines and methionine by lymphoid cells and inhibition of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
A Technical Guide to the Chemical Synthesis and Purification of 5'-Methylthioadenosine-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis and purification of 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆), a crucial isotopically labeled metabolite for research in cancer biology, immunology, and drug discovery. The stable isotope label allows for precise tracing and quantification in metabolic studies. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow and relevant biological pathways.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a significant role in various cellular processes, including polyamine metabolism, methylation reactions, and cellular proliferation.[1] Dysregulation of MTA levels has been implicated in several diseases, particularly cancer, making it a molecule of significant interest for therapeutic development. The ¹³C₆-labeled version of MTA, where all six carbon atoms of the ribose moiety are replaced with the stable isotope ¹³C, serves as an invaluable tool for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based studies.[2] This guide outlines a robust and reproducible method for the chemical synthesis and purification of 5'-Methylthioadenosine-¹³C₆ for research use.
Chemical Synthesis of 5'-Methylthioadenosine-¹³C₆
The chemical synthesis of 5'-Methylthioadenosine-¹³C₆ is achieved through a two-step process starting from commercially available Adenosine-¹³C₅,¹⁵N₀ (with the ¹³C labels on the ribose moiety). The synthesis involves the initial chlorination of the 5'-hydroxyl group of the ribose, followed by a nucleophilic substitution with a methylthiolate salt.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of 5'-Chloro-5'-deoxyadenosine-¹³C₅
This procedure is adapted from established methods for the chlorination of adenosine.[3][4][5]
-
Materials:
-
Adenosine-¹³C₅ (or ¹³C₁₀,¹⁵N₅)
-
Anhydrous Acetonitrile
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Methanol
-
-
Procedure:
-
Suspend Adenosine-¹³C₅ (1.0 eq) in anhydrous acetonitrile (approx. 4 mL per gram of adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -8 °C using an ice/acetone bath.[3]
-
Slowly add thionyl chloride (approx. 3.0 eq) to the stirred suspension.
-
Add pyridine (approx. 2.0 eq) dropwise to the reaction mixture over 40 minutes, maintaining the temperature below -3 °C.[3]
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours.[3]
-
The product, 5'-Chloro-5'-deoxyadenosine-¹³C₅, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum at 40 °C for 18 hours.[3][4]
-
-
Expected Yield: Approximately 90-93%.[3]
Step 2: Synthesis of 5'-Methylthioadenosine-¹³C₆
This step involves the nucleophilic displacement of the chloride with a thiomethoxide anion.[4][6]
-
Materials:
-
5'-Chloro-5'-deoxyadenosine-¹³C₅ (from Step 1)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Thiomethoxide (NaSMe)
-
Saturated Brine Solution
-
Hydrochloric Acid (for pH adjustment)
-
-
Procedure:
-
Suspend 5'-Chloro-5'-deoxyadenosine-¹³C₅ (1.0 eq) in anhydrous DMF (approx. 5 mL per gram) in a round-bottom flask under an inert atmosphere.
-
Add sodium thiomethoxide (a slight excess, e.g., 1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for approximately 18-24 hours.[4]
-
Upon completion, add saturated brine solution to the reaction mixture.
-
Neutralize the solution to a pH of approximately 7.0 with hydrochloric acid, which will cause the product to precipitate.[4]
-
Cool the resulting slurry to 0 °C and stir for 1 hour.
-
Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C for 18 hours to yield the crude 5'-Methylthioadenosine-¹³C₆.[4]
-
-
Expected Yield: Approximately 80-85% based on the starting 5'-chloro-5'-deoxyadenosine-¹³C₅.[4]
Purification of 5'-Methylthioadenosine-¹³C₆
A two-step purification process involving silica gel chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to achieve high purity.
Experimental Protocols
Purification Step 1: Silica Gel Chromatography
This initial step removes the majority of polar and non-polar impurities.
-
Materials:
-
Crude 5'-Methylthioadenosine-¹³C₆
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
-
Methanol
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of methanol.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., ethyl acetate).
-
Load the dried product-silica mixture onto the column.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol).[5]
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purification Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is employed for the final polishing of the product to achieve high purity suitable for research applications.
-
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Volatile buffer (e.g., 0.1 M triethylammonium bicarbonate, pH 7.1)[7]
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Dissolve the partially purified product from the silica gel chromatography step in the mobile phase.
-
Inject the sample onto the C18 column.
-
Elute with a gradient of acetonitrile in the volatile buffer. The exact gradient will need to be optimized but can start with a low percentage of acetonitrile and gradually increase.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to 5'-Methylthioadenosine-¹³C₆.
-
Combine the pure fractions and remove the volatile buffer and solvent by lyophilization.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of 5'-Methylthioadenosine-¹³C₆.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | Thionyl Chloride, Pyridine | -8 to RT | 18 | 90-93[3] |
| 2 | Thiolation | Sodium Thiomethoxide, DMF | RT | 18-24 | 80-85[4] |
Table 2: Purification and Purity Analysis
| Purification Step | Method | Typical Recovery (%) | Final Purity (%) |
| 1 | Silica Gel Chromatography | >85 | >95 |
| 2 | Reverse-Phase HPLC | >90 | >98 |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure. The ¹³C NMR spectrum will show characteristic shifts for the ¹³C-labeled ribose carbons.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry can be used to determine the exact mass.[2]
MTA in Biological Signaling Pathways
5'-Methylthioadenosine is a key metabolite in the polyamine synthesis and methionine salvage pathways. Understanding these pathways is crucial for interpreting data from studies using MTA-¹³C₆.
This guide provides a comprehensive framework for the synthesis and purification of 5'-Methylthioadenosine-¹³C₆. Researchers can adapt these protocols to meet the specific requirements of their experimental setups. The availability of high-purity, isotopically labeled MTA is essential for advancing our understanding of its role in health and disease.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 4. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 5. 5'-CHLORO-5'-DEOXYADENOSINE | 892-48-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5'-Methylthioadenosine | C11H15N5O3S | CID 439176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5'-Methylthioadenosine-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing 5'-Methylthioadenosine-¹³C₆ (¹³C₆-MTA) in cell culture for metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of carbon atoms from ¹³C₆-MTA as they are incorporated into various metabolic pathways, offering critical insights into cellular metabolism, particularly in the context of cancer research and drug development.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a pivotal role in polyamine synthesis and the methionine salvage pathway.[1][2] Altered MTA metabolism is frequently observed in cancer due to the common deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is responsible for MTA catabolism.[2] This leads to an accumulation of MTA in MTAP-deficient tumors, impacting various cellular processes. By using the stable isotope-labeled version, 5'-Methylthioadenosine-¹³C₆, researchers can trace the metabolic fate of MTA and elucidate the activity of associated pathways.
Principle of the Method
Metabolic flux analysis with ¹³C₆-MTA involves introducing the labeled substrate into the cell culture medium. The cells take up ¹³C₆-MTA, and the ¹³C-labeled carbons are incorporated into downstream metabolites through enzymatic reactions. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the relative and absolute fluxes through specific metabolic pathways can be determined. This provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.
Key Metabolic Pathways
The primary metabolic route for MTA is the methionine salvage pathway, which regenerates methionine. The key enzyme in this pathway is MTAP. In MTAP-deficient cells, alternative metabolic fates or accumulation of MTA may occur.
Below is a diagram illustrating the central role of MTA in cellular metabolism.
Caption: Metabolic fate of 5'-Methylthioadenosine (MTA).
Experimental Protocols
This section details the necessary steps for conducting a metabolic flux analysis experiment using ¹³C₆-MTA.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| 5'-Methylthioadenosine-¹³C₆ | MedChemExpress | HY-16938S |
| Cell Culture Medium (MTA-free) | Varies by cell line | - |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Chloroform (HPLC Grade) | Sigma-Aldrich | 366927 |
| Cell Scrapers | VWR | 10062-894 |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | 022363204 |
| 15 mL Conical Tubes | Corning | 430791 |
Cell Culture and Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing MTA-free base medium with the desired concentration of ¹³C₆-MTA and other necessary components like dialyzed FBS. The optimal concentration of ¹³C₆-MTA should be determined empirically for each cell line and experimental goal, but a starting point of 10-100 µM can be considered.
-
Initiation of Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C₆-MTA labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can range from a few hours to over 24 hours, depending on the turnover rate of the targeted metabolic pathways. A time-course experiment is recommended to determine the optimal labeling duration.[3]
Metabolite Extraction (Quenching and Lysis)
-
Quenching: To halt metabolic activity, place the 6-well plates on dry ice. Aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis: Scrape the cells in the cold methanol using a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of 50% methanol in water.
-
LC Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase C18 column is often suitable for separating MTA and related metabolites.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Monitor for the mass transitions of ¹³C₆-MTA and its expected downstream labeled metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5'-Methylthioadenosine-¹³C₆ | 304.1 | 142.1 |
| ¹³C₅-Adenine | 141.1 | 119.1 |
| ¹³C₅-5-Methylthioribose-1-phosphate | Varies with adduct | - |
| ¹³C₅-Methionine | 155.1 | 109.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized empirically.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks corresponding to the different mass isotopologues of each metabolite.
-
Isotopologue Distribution: Correct for the natural abundance of ¹³C to determine the fractional enrichment of the ¹³C label in each metabolite.
-
Metabolic Flux Calculation: Use software such as INCA or Metran to fit the measured isotopologue distributions to a metabolic network model.[3] This will provide quantitative flux values for the reactions in the model.
Quantitative Data Summary
The following table summarizes expected changes in metabolic fluxes based on studies where MTA was used as an effector, providing a reference for interpreting results from ¹³C₆-MTA tracing experiments. The data is derived from a study on CHO cells treated with 250 µM MTA.[4]
| Metabolic Flux | Control (pmol/cell/day) | MTA-Treated (pmol/cell/day) | Fold Change |
| Glucose Uptake | 1.33 ± 0.04 | 1.29 ± 0.08 | 0.97 |
| Lactate Production | 1.89 ± 0.05 | 2.13 ± 0.12 | 1.13 |
| Glutamine Uptake | 0.22 ± 0.01 | 0.16 ± 0.03 | 0.73 |
| Pentose Phosphate Pathway | 0.03 ± 0.01 | 0.67 ± 0.17 | 22.3 |
| Malic Enzyme (cytosolic) | 1.34 ± 0.11 | 0.76 ± 0.21 | 0.57 |
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using ¹³C₆-MTA is depicted below.
Caption: Experimental workflow for ¹³C₆-MTA metabolic flux analysis.
Logical Relationships in Data Interpretation
Caption: Logical flow of data interpretation in MFA.
Conclusion
The use of 5'-Methylthioadenosine-¹³C₆ in metabolic flux analysis provides a powerful tool to investigate the metabolic reprogramming induced by alterations in the methionine salvage and polyamine synthesis pathways. These protocols and application notes offer a framework for researchers to design and execute robust MFA experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 3. d-nb.info [d-nb.info]
- 4. Compartment‐specific 13C metabolic flux analysis reveals boosted NADPH availability coinciding with increased cell‐specific productivity for IgG1 producing CHO cells after MTA treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5'-Methylthioadenosine-¹³C₆ in Studying Methionine Cycle Dysregulation in Tumors
Abstract
The methionine cycle is a critical metabolic hub frequently dysregulated in cancer, presenting unique therapeutic vulnerabilities. A common alteration is the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP), often due to its co-deletion with the tumor suppressor gene CDKN2A. MTAP deficiency leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which profoundly impacts cellular metabolism and epigenetic regulation. The use of stable isotope-labeled 5'-Methylthioadenosine-¹³C₆ (¹³C₆-MTA) as a metabolic tracer, coupled with mass spectrometry-based metabolomics, provides a powerful tool to dissect the consequences of MTAP loss and to study the flux through the methionine salvage pathway. These application notes provide detailed protocols for utilizing ¹³C₆-MTA to investigate methionine cycle dysregulation in tumor models, present representative quantitative data, and illustrate the key metabolic pathways and experimental workflows.
Introduction
The methionine cycle is essential for the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins, and for polyamine synthesis. A key component of this cycle is the salvage of methionine from MTA, a byproduct of polyamine synthesis. This salvage pathway is catalyzed by MTAP. In MTAP-deficient tumors, which are prevalent in various cancers including glioblastoma, pancreatic cancer, and non-small cell lung cancer, this salvage pathway is blocked.[1][2][3] This leads to a significant accumulation of MTA within the tumor cells and the surrounding microenvironment.[1][4]
The accumulation of MTA in MTAP-deficient cells creates a unique metabolic state characterized by a partial inhibition of protein arginine methyltransferase 5 (PRMT5), as MTA competes with SAM for binding to this enzyme.[1][3] This renders MTAP-deficient cancers selectively vulnerable to further inhibition of PRMT5 or the enzyme responsible for SAM synthesis, methionine adenosyltransferase 2A (MAT2A).[1][3][5]
Stable isotope tracing with ¹³C₆-MTA allows researchers to quantitatively track the fate of MTA in cancer cells. By monitoring the incorporation of ¹³C atoms into downstream metabolites, it is possible to measure the flux through the methionine salvage pathway and assess how MTAP status influences related metabolic pathways. This information is invaluable for understanding the metabolic reprogramming in MTAP-deficient tumors and for the development of targeted therapies.
Data Presentation
The following table summarizes the quantitative data on MTA accumulation in MTAP-deficient (-/-) versus MTAP-proficient (+/+) cancer models from various studies.
| Cell Line/Model | Cancer Type | Method | Fold Change in MTA (MTAP-/- vs. MTAP+/+) | Reference |
| HCT116 Isogenic Pair | Colorectal Carcinoma | LC-MS | Significant accumulation (log₂ fold change > 5) | --INVALID-LINK-- |
| LU99, H647, SF-172, SU.86.86 | Various | LC-MS | 1.5 to 6-fold increase (intracellular) | --INVALID-LINK-- |
| Panel of Cancer Cell Lines | Various | LC-MS | ~3.3-fold median increase (intracellular) | --INVALID-LINK-- |
| Pancreatic Xenograft (KP4) | Pancreatic Cancer | LC-MS | ~7-fold increase (intratumoral) | --INVALID-LINK-- |
| Urothelial Carcinoma Cell Lines | Urothelial Carcinoma | LC-MS | >30-fold increase (in culture medium) | --INVALID-LINK-- |
| Melanoma Cell Lines | Melanoma | LC-MS/MS | ~4-fold increase (intracellular) | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the methionine salvage pathway and a typical experimental workflow for a ¹³C₆-MTA tracing study.
Caption: Methionine Salvage Pathway and Impact of MTAP Deficiency.
Caption: Experimental Workflow for ¹³C₆-MTA Metabolic Flux Analysis.
Experimental Protocols
Protocol 1: ¹³C₆-MTA Tracing in Adherent Cancer Cell Lines
Objective: To quantify the flux of MTA through the methionine salvage pathway in MTAP-proficient and MTAP-deficient cancer cell lines.
Materials:
-
MTAP-proficient (MTAP+/+) and MTAP-deficient (MTAP-/-) cancer cell lines (e.g., isogenic HCT116 pair)
-
Standard cell culture medium (e.g., DMEM) supplemented with 10% dialyzed fetal bovine serum
-
Custom DMEM medium lacking unlabeled methionine and adenine
-
5'-Methylthioadenosine-¹³C₆ (¹³C₆-MTA)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MTAP+/+ and MTAP-/- cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard medium.
-
Tracer Introduction:
-
On the day of the experiment, aspirate the standard medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 ml of the custom DMEM medium supplemented with 10% dialyzed FBS and a known concentration of ¹³C₆-MTA (e.g., 10 µM).
-
-
Time Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C and 5% CO₂. The 0-hour time point represents the baseline before significant tracer metabolism.
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the ¹³C₆-MTA-containing medium.
-
Quickly wash the cells twice with 2 ml of ice-cold PBS.
-
Add 1 ml of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysates at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Store the dried pellets at -80°C until LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade water or a buffer compatible with your chromatography method.
-
Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the methionine salvage pathway (e.g., methionine, adenine).
-
The analysis should be able to resolve and quantify the M+0, M+1, ..., M+6 isotopologues of the target metabolites.
-
-
Data Analysis:
-
Correct the raw isotopologue distribution data for the natural abundance of ¹³C.
-
Use metabolic flux analysis (MFA) software to calculate the relative flux of ¹³C from MTA into the methionine and adenine pools.
-
Compare the flux rates between MTAP+/+ and MTAP-/- cells.
-
Protocol 2: Analysis of Extracellular MTA Accumulation
Objective: To measure the secretion of MTA from MTAP-proficient and MTAP-deficient cancer cells.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
At each time point, collect a small aliquot (e.g., 100 µl) of the culture medium.
-
Add 4 volumes of cold methanol to the medium aliquot to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis of ¹³C₆-MTA and any unlabeled MTA.
-
This will allow for the quantification of MTA secretion and uptake dynamics.
Conclusion
The use of 5'-Methylthioadenosine-¹³C₆ as a metabolic tracer is a powerful technique to investigate the functional consequences of MTAP deficiency in cancer. The protocols outlined here provide a framework for researchers to quantify the dysregulation of the methionine salvage pathway and to explore the metabolic vulnerabilities that arise from this common genetic alteration in tumors. Such studies are crucial for the rational design and evaluation of novel therapeutic strategies targeting the methionine cycle in cancer.
References
- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Stable Isotope Tracing Using 5'-Methylthioadenosine-¹³C₆ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo stable isotope tracing studies using 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆) in animal models. This powerful technique enables the elucidation of metabolic pathways, flux analysis, and the assessment of therapeutic interventions targeting MTA metabolism.
Introduction
5'-Methylthioadenosine (MTA) is a critical intermediate in the methionine salvage pathway, playing a significant role in polyamine synthesis and S-adenosylmethionine (SAM)-dependent methylation reactions.[1][2][3] Dysregulation of MTA metabolism is implicated in various diseases, including cancer.[3][4][5] Stable isotope tracing with MTA-¹³C₆ allows for the precise tracking of the carbon atoms from MTA as they are incorporated into downstream metabolites, providing invaluable insights into cellular and whole-body metabolism.
Core Applications
-
Metabolic Flux Analysis: Quantify the rate of MTA conversion through the methionine salvage pathway.
-
Target Engagement Studies: Assess the efficacy of drugs targeting enzymes in the MTA metabolic network, such as MTA phosphorylase (MTAP).
-
Disease Modeling: Investigate alterations in MTA metabolism in various disease states, particularly in MTAP-deficient cancers.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate the metabolic fate of MTA with physiological responses.
Quantitative Data Summary
The following tables present expected quantitative data from in vivo MTA-¹³C₆ tracing studies. These are illustrative and will vary based on the animal model, tissue type, and experimental conditions.
Table 1: Pharmacokinetic Parameters of MTA in Rodents
| Parameter | Value | Animal Model | Dosing Route | Reference |
| Peak Plasma Concentration (Cmax) | 2.8 x 10⁻⁵ M | Mouse | 75 mg/kg Intraperitoneal | [6] |
| Time to Peak (Tmax) | 5 minutes | Mouse | 75 mg/kg Intraperitoneal | [6] |
| Clearance | Nearly complete by 60 minutes | Mouse | 75 mg/kg Intraperitoneal | [6] |
Table 2: Illustrative Isotope Enrichment in Key Metabolites Following MTA-¹³C₆ Administration
| Metabolite | Tissue | Expected ¹³C Enrichment (%) | Time Point |
| Methionine (M+5) | Liver | 5-15% | 1-2 hours |
| S-adenosylmethionine (SAM) (M+5) | Liver | 2-8% | 1-2 hours |
| Adenine (M+5) | Liver | 10-25% | 1-2 hours |
| Spermidine (M+3) | Prostate | 1-5% | 4-8 hours |
| Spermine (M+3) | Prostate | 0.5-3% | 4-8 hours |
Signaling and Metabolic Pathways
The following diagram illustrates the central role of MTA in the methionine salvage pathway.
Caption: The Methionine Salvage Pathway highlighting the central role of 5'-Methylthioadenosine (MTA).
Experimental Protocols
Protocol 1: In Vivo Administration of MTA-¹³C₆ and Sample Collection
This protocol outlines the procedure for administering MTA-¹³C₆ to animal models and collecting tissues for metabolic analysis.
Materials:
-
5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆)
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., mice, rats)
-
Syringes and needles for injection
-
Tools for dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Tracer Preparation: Dissolve MTA-¹³C₆ in a sterile vehicle at the desired concentration. The final injection volume should be appropriate for the animal size (e.g., 100-200 µL for mice).
-
Fasting (Optional): Depending on the experimental goals, fast the animals for a short period (e.g., 4-6 hours) to reduce variability from food intake.[7]
-
Tracer Administration: Administer the MTA-¹³C₆ solution to the animals via the desired route (e.g., intraperitoneal injection, intravenous infusion, or oral gavage).[6][8][9] The choice of administration route will depend on the desired pharmacokinetic profile.
-
Time Course: Collect tissues at various time points after administration to capture the dynamic changes in metabolite labeling. Based on available data, early time points (5-60 minutes) are critical for capturing peak MTA levels, while later time points (1-8 hours) will show the incorporation of the ¹³C label into downstream metabolites.[6]
-
Tissue Collection: At the designated time points, euthanize the animals according to approved protocols.
-
Rapid Dissection and Quenching: Immediately dissect the tissues of interest (e.g., liver, tumor, plasma). To halt metabolic activity, rapidly freeze the tissues in liquid nitrogen.[10]
-
Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction and LC-MS/MS Analysis
This protocol describes the extraction of metabolites from tissues and their analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Cold 80% methanol
-
Homogenizer or bead beater
-
Centrifuge
-
LC-MS/MS system
-
Appropriate chromatography column
Procedure:
-
Sample Preparation: Weigh the frozen tissue samples.
-
Metabolite Extraction: Add cold 80% methanol to the tissue samples (e.g., 1 mL per 50 mg of tissue).[10]
-
Homogenization: Homogenize the samples using a bead beater or other homogenizer until the tissue is completely disrupted. Keep samples on ice throughout this process.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system. Use a validated method to separate and detect the unlabeled and ¹³C-labeled metabolites of interest. This will involve optimizing the chromatography to separate isomers and setting up the mass spectrometer to detect the specific mass-to-charge ratios of the target metabolites and their isotopologues.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for an in vivo MTA-¹³C₆ stable isotope tracing experiment.
Caption: A generalized workflow for in vivo stable isotope tracing with MTA-¹³C₆.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 5. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5'-methylthioadenosine (a naturally occurring nucleoside) on murine hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
Sample preparation techniques for mass spectrometry analysis of ¹³C-MTA labeled samples.
Application Note: Mass Spectrometry Analysis of ¹³C-MTA Labeled Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope labeling is a powerful technique in mass spectrometry (MS) for tracking metabolic pathways and quantifying changes in protein or metabolite levels with high accuracy.[1] The use of ¹³C-labeled 5'-deoxy-5'-(methylthio)adenosine (¹³C-MTA) allows researchers to trace the fate of the MTA molecule and its components through various cellular processes. Mass spectrometry is a cornerstone in drug discovery and development, offering unparalleled insights into complex biological systems.[2][3] This document provides detailed protocols for the preparation of ¹³C-MTA labeled samples for both metabolomic and proteomic analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), a critical tool for understanding drug metabolism and pharmacokinetics.[4]
Principle Cells are cultured in the presence of ¹³C-MTA, allowing the labeled molecule to be incorporated into various metabolic pathways. The ¹³C isotope acts as a tracer, increasing the mass of downstream metabolites or peptides. This mass shift enables the distinction between pre-existing (unlabeled) and newly synthesized (labeled) molecules.[5] The mass spectrometer measures the mass-to-charge ratio (m/z) of these molecules, allowing for their identification and quantification.[2] This approach is invaluable for drug discovery, aiding in target validation, understanding drug-protein interactions, and elucidating metabolic pathways.[2][4]
General Experimental Workflow
The overall workflow involves introducing the ¹³C-MTA label, harvesting the cells, separating proteins and metabolites, preparing each fraction for analysis, and finally, performing LC-MS/MS analysis.
Metabolic Fate of ¹³C-MTA
¹³C-MTA serves as a donor for its methylthio group, which can be incorporated into various biomolecules. Understanding its metabolic pathway is key to interpreting experimental results. The diagram below illustrates a simplified pathway where the labeled methylthio group is transferred.
Experimental Protocols
Proper sample preparation is one of the most critical steps for successful MS analysis, significantly impacting the quality and reproducibility of results.[6]
Protocol 1: Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from ¹³C-MTA labeled cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -20°C[7]
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 rpm and 4°C[7]
-
Vacuum concentrator (e.g., SpeedVac)[7]
Procedure:
-
Cell Harvesting: After labeling with ¹³C-MTA, aspirate the culture medium. Wash the cells 2-3 times with ice-cold PBS to remove any residual medium.[8]
-
Quenching & Lysis: Add 200 µL of purified deionized water to the cell pellet and homogenize at 4°C.[7] Immediately add 800 µL of cold (-20°C) methanol.[7]
-
Protein Precipitation: Vortex the mixture thoroughly and incubate for 30 minutes at -20°C to facilitate protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect 600 µL of the supernatant, which contains the metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.[7]
-
Drying: Dry the collected supernatant completely using a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your LC method (e.g., 50-100 µL of a water/acetonitrile mixture).[9] The sample is now ready for LC-MS analysis.
Protocol 2: Protein Digestion for Proteomics
This protocol details the preparation of peptides from the protein pellet obtained during metabolite extraction. Peptides are more suitable for LC-MS/MS analysis than intact proteins.[6]
Materials:
-
Urea Lysis Buffer (8 M Urea in 100 mM EPPS, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Lys-C endopeptidase
-
Formic Acid (FA)
-
Peptide desalting tips (e.g., ZipTip® or StageTips)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet from Protocol 1 in an appropriate volume of Urea Lysis Buffer (e.g., 100 µL for a pellet from ~1-2 million cells).
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Dilution & Initial Digestion: Dilute the sample 4-fold with 100 mM EPPS (pH 8.5) to reduce the urea concentration to 2 M. Add Lys-C (1:100 enzyme-to-protein ratio) and incubate for 2 hours at 37°C.
-
Trypsin Digestion: Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[10]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Purify and concentrate the peptides using a desalting tip according to the manufacturer's protocol. This step removes salts and detergents that can interfere with MS analysis.
-
Drying & Reconstitution: Dry the purified peptides in a vacuum concentrator and reconstitute in an appropriate volume (e.g., 50 µL) of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[11]
Quantitative Data & Sample Handling
Careful sample handling and adherence to concentration guidelines are crucial for obtaining high-quality data.
| Parameter | Recommendation | Rationale | Source |
| Analyte Concentration | 1-10 µg/mL for peptides/metabolites | Prevents detector saturation, reduces chemical noise, and avoids instrument contamination. | [12] |
| Injection Volume | 1-10 µL | Balances signal intensity with chromatographic performance. | - |
| Solvents | Use volatile solvents (Water, Acetonitrile, Methanol, Formic Acid). | Ensures compatibility with electrospray ionization (ESI). Avoid non-volatile salts and detergents. | [9] |
| Contaminants to Avoid | Trifluoroacetic acid (TFA), DMSO (if possible), Tetrabutyl ammonium (TBA). | These can cause ion suppression and contaminate the MS system for subsequent runs. | [12] |
| Internal Standards | Spike ¹³C-labeled internal standards into samples as early as possible. | Corrects for variability introduced during sample extraction and instrument analysis. | [13] |
LC-MS/MS Analysis Workflow
Tandem mass spectrometry (LC-MS/MS) is used to identify and quantify the labeled peptides or metabolites. The instrument cycles between measuring the mass of eluting molecules (MS1) and fragmenting selected molecules for identification (MS2).[6]
Conclusion The protocols and guidelines presented here provide a robust framework for the sample preparation and analysis of ¹³C-MTA labeled specimens. By carefully controlling for variables during sample handling and employing stable isotope labeling, researchers can achieve accurate and reproducible quantification of metabolites and proteins. This capability is essential for advancing drug discovery and development by providing detailed insights into a drug's mechanism of action, metabolic fate, and impact on cellular systems.[14]
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 9. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mass Spectrometry-Based Biomarkers in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Methylthioadenosine-¹³C₆ Metabolic Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a critical metabolite positioned at the intersection of polyamine synthesis and the methionine salvage pathway. As a byproduct of polyamine synthesis from S-adenosylmethionine (SAM), MTA plays a crucial role in cellular proliferation, gene regulation, and apoptosis.[1] The enzyme 5'-methylthioadenosine phosphorylase (MTAP) is the primary regulator of intracellular MTA levels, salvaging it back into the methionine cycle.[1][2] Notably, the gene encoding MTAP is frequently deleted in various cancers, leading to an accumulation of MTA. This metabolic vulnerability has made the MTA pathway a compelling target for therapeutic intervention.
Stable isotope tracer analysis using compounds like 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆) offers a powerful method to quantitatively trace the metabolic fate of MTA and understand its flux through interconnected pathways. This document provides detailed protocols and data analysis workflows for conducting MTA-¹³C₆ metabolic tracer experiments, aimed at elucidating pathway dynamics and identifying potential drug targets.
Quantitative Data Summary
The following tables represent typical quantitative data obtained from a 5'-Methylthioadenosine-¹³C₆ metabolic tracer experiment in cancer cell lines with varying MTAP expression status. These values are illustrative and will vary based on the specific cell line, experimental conditions, and duration of the tracer experiment.
Table 1: Relative Abundance of ¹³C-Labeled Metabolites in the Methionine Salvage Pathway
| Metabolite | MTAP Proficient (MTAP+/+) | MTAP Deficient (MTAP-/-) | Fold Change (MTAP-/- vs. MTAP+/+) |
| MTA-¹³C₆ | 1.0 ± 0.2 | 4.2 ± 0.5[3] | 4.2 |
| MTR-1-P-¹³C₅ | 8.5 ± 1.1 | 0.5 ± 0.1 | 0.06 |
| Methionine-¹³C₅ | 6.2 ± 0.8 | 0.8 ± 0.2 | 0.13 |
| SAM-¹³C₅ | 5.9 ± 0.7 | 1.1 ± 0.3 | 0.19 |
Data are presented as relative abundance of the fully labeled isotopologue compared to an internal standard, normalized to the MTAP+/+ condition. Values are mean ± standard deviation.
Table 2: Isotopologue Distribution Analysis of Key Metabolites
| Metabolite | Isotopologue | MTAP Proficient (MTAP+/+) (%) | MTAP Deficient (MTAP-/-) (%) |
| MTA | M+0 | 25 ± 4 | 5 ± 2 |
| M+6 (from ¹³C₆-MTA) | 75 ± 4 | 95 ± 2 | |
| Methionine | M+0 | 40 ± 5 | 85 ± 6 |
| M+5 (from ¹³C₆-MTA) | 60 ± 5 | 15 ± 3 | |
| Spermidine | M+0 | 60 ± 7 | 90 ± 8 |
| M+3 (from ¹³C-Ornithine) | 40 ± 7 | 10 ± 3 |
Data represent the percentage of the metabolite pool containing the specified number of ¹³C atoms. M+0 represents the unlabeled metabolite.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and signaling pathways involved in MTA metabolism.
Caption: Experimental workflow for 5'-MTA-¹³C₆ metabolic tracer analysis.
Caption: The Methionine Salvage and Polyamine Synthesis Pathways.
Caption: MTA-mediated inhibition of PRMT5 in MTAP-deficient cells.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed MTAP proficient (MTAP+/+) and MTAP deficient (MTAP-/-) cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in standard growth medium overnight.
-
Tracer Medium Preparation: Prepare fresh growth medium containing a final concentration of 100 µM 5'-Methylthioadenosine-¹³C₆. The optimal concentration may need to be determined empirically for each cell line.
-
Isotope Labeling: The day after seeding, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared tracer medium to the cells.
-
Time-Course Incubation: Incubate the cells in the tracer medium for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
Metabolite Extraction
-
Metabolic Quenching: At each time point, rapidly aspirate the tracer medium and wash the cells with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolic activity.
-
Cell Lysis and Collection: Place the plates on a shaker at 4°C for 10 minutes to ensure complete cell lysis. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50% methanol, containing an internal standard for normalization.
-
Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography (LC) system equipped with a suitable column for polar metabolite analysis (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the targeted metabolites. Additionally, acquire tandem MS (MS/MS) data for metabolite identification and confirmation.
Data Analysis Workflow
Raw Data Processing
-
Peak Picking and Integration: Utilize a vendor-specific software or an open-source tool like XCMS to perform peak picking, retention time alignment, and peak integration on the raw LC-MS data.
-
Metabolite Identification: Identify metabolites of interest based on their accurate mass, retention time, and MS/MS fragmentation patterns, comparing them to a metabolite library or authentic standards.
Isotope Correction and Flux Analysis
-
Natural Isotope Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other isotopes using a tool like IsoCor or the R package accucor.[4] This step is crucial for accurate flux calculations.
-
Metabolic Flux Analysis (13C-MFA): Employ specialized software such as 13CFLUX2, METRAN, or OpenFlux to perform metabolic flux analysis.[5][6][7][8] This involves:
-
Model Construction: Define a metabolic model of the methionine salvage pathway and connected pathways.
-
Flux Estimation: The software will use the corrected isotopologue distribution data and any measured extracellular fluxes (e.g., MTA uptake) to estimate the intracellular metabolic fluxes.
-
Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.
-
Data Interpretation
-
Pathway Activity Assessment: Compare the calculated metabolic fluxes between the MTAP+/+ and MTAP-/- cells to identify significant differences in pathway activity.
-
Biological Interpretation: Relate the observed changes in metabolic flux to the underlying cellular physiology and the known functions of MTA and its downstream metabolites. For example, a blockage in the methionine salvage pathway in MTAP-/- cells would be expected to lead to an accumulation of MTA and a decrease in the synthesis of methionine from this source.
Conclusion
The methodologies and workflows described in these application notes provide a comprehensive framework for conducting and analyzing 5'-Methylthioadenosine-¹³C₆ metabolic tracer experiments. By applying these protocols, researchers can gain valuable insights into the dynamics of MTA metabolism, which is of particular importance in the context of MTAP-deficient cancers. This approach can aid in the validation of therapeutic targets and the development of novel strategies to exploit the metabolic vulnerabilities of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Zendy [zendy.io]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 8. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Troubleshooting & Optimization
Common challenges in 5'-Methylthioadenosine-13C6 labeling experiments and how to solve them.
Welcome to the technical support center for 5'-Methylthioadenosine-13C6 (MTA-13C6) labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and troubleshooting their MTA-13C6 based metabolic flux analysis studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTA-13C6) and why is it used in metabolic labeling experiments?
A1: this compound is a stable isotope-labeled version of 5'-Methylthioadenosine (MTA), a key metabolite in the methionine salvage pathway and polyamine biosynthesis.[1][2] The six carbon atoms in the ribose moiety of adenosine are replaced with the heavy isotope 13C. This labeling allows researchers to trace the metabolic fate of MTA within cells, providing insights into the activity of these critical pathways under various experimental conditions.
Q2: Which metabolic pathways can be investigated using MTA-13C6?
A2: MTA-13C6 is primarily used to study the flux through the Methionine Salvage Pathway , which recycles the methylthio group of MTA back to methionine.[3] It is also invaluable for investigating Polyamine Biosynthesis , as MTA is a stoichiometric byproduct of spermidine and spermine synthesis.[4][5]
Q3: What are the expected downstream labeled metabolites from MTA-13C6?
A3: The primary downstream labeled metabolites you can expect to see are:
-
5-Methylthioribose-1-phosphate (MTR-1-P)
-
Methionine (with the ribose-derived carbon skeleton labeled)
-
Adenine (unlabeled, as the label is on the ribose)
-
Metabolites downstream of methionine, such as S-adenosylmethionine (SAM) .
Q4: How stable is MTA-13C6 in cell culture medium?
A4: MTA has been shown to be relatively stable in cell culture medium without cells over a period of several days.[6] However, its stability can be influenced by the specific media composition and storage conditions. It is recommended to prepare fresh tracer-containing media for each experiment.
Troubleshooting Guide
Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Cellular Uptake of MTA-13C6 | Increase the concentration of MTA-13C6 in the culture medium. Typical concentrations used in studies range from µM to low mM, but should be optimized for your specific cell line.[7] Consider performing a dose-response curve to determine the optimal concentration that provides sufficient labeling without causing toxicity. |
| Low Activity of the Methionine Salvage Pathway | Ensure that the cell line being used has a functional methionine salvage pathway. Some cancer cell lines have deletions or silencing of the methylthioadenosine phosphorylase (MTAP) gene, the first enzyme in the pathway, which would prevent the metabolism of MTA.[8][9] Verify the MTAP status of your cell line. |
| Insufficient Labeling Time | The time required to reach isotopic steady state can vary significantly between cell lines and metabolic pathways. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your system. For pathways with large intracellular pools or slow turnover, longer incubation times may be necessary.[4] |
| Dilution with Unlabeled Intracellular Pools | The intracellular pool of unlabeled MTA and its downstream metabolites can dilute the 13C-labeled tracer. To mitigate this, you can pre-culture cells in a medium with reduced levels of unlabeled methionine to encourage reliance on the salvage pathway. |
| Incorrect Sample Preparation | Ensure that your metabolite extraction protocol is efficient for polar, charged molecules like MTA and its phosphorylated derivatives. Quenching of metabolism must be rapid and complete to prevent enzymatic degradation of labeled intermediates after cell lysis. |
Issue 2: High Background Signal or Isotopic Contamination
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Natural Abundance of 13C | The natural abundance of 13C (approximately 1.1%) will contribute to the M+1, M+2, etc. peaks in your mass spectrometry data. It is crucial to correct for this natural abundance in your data analysis.[10] Several software tools are available for this purpose. |
| Tracer Impurity | The MTA-13C6 tracer may not be 100% pure and could contain unlabeled MTA or other isotopologues. The isotopic purity of the tracer should be verified by mass spectrometry and accounted for in the data analysis.[11] |
| Contamination from Culture Medium | Standard culture media contain unlabeled amino acids and other metabolites that can interfere with the analysis. It is recommended to use a defined medium with known concentrations of all components and to use dialyzed fetal bovine serum (FBS) to reduce the concentration of small molecules.[12] |
Issue 3: Unexpected Labeled Metabolites or Labeling Patterns
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Metabolic Scrambling | The 13C label from the ribose of MTA can potentially enter other metabolic pathways if the salvaged methionine is further metabolized. For example, the labeled carbons could appear in the TCA cycle or other amino acids. Detailed metabolic pathway maps and careful analysis of the mass isotopomer distributions of various metabolites can help to elucidate these alternative routes. |
| Presence of Alternative Metabolic Pathways | Some organisms may have alternative pathways for MTA metabolism. A thorough literature review of the metabolism of your specific cell line or organism is recommended to identify any known alternative routes. |
| Analytical Artifacts | In-source fragmentation or other analytical artifacts during mass spectrometry analysis can sometimes lead to the appearance of unexpected labeled fragments. Careful optimization of MS parameters and comparison with known standards can help to rule out these possibilities. |
Experimental Protocols
Protocol 1: MTA-13C6 Labeling in Adherent Mammalian Cells
This protocol provides a general framework. Optimization of cell numbers, tracer concentration, and labeling time is recommended for each specific cell line and experimental condition.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium (consider using a defined medium and dialyzed FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (MTA-13C6)
-
Labeling medium: Culture medium containing the desired concentration of MTA-13C6
-
6-well cell culture plates
-
Ice-cold methanol (80%) for metabolite extraction
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Media Change: The next day, aspirate the culture medium and wash the cells once with sterile PBS.
-
Initiate Labeling: Add the pre-warmed labeling medium containing MTA-13C6 to the cells.
-
Incubation: Return the plates to the incubator for the desired labeling period (e.g., 2, 6, 12, or 24 hours).
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis by mass spectrometry.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters that may be relevant for MTA-13C6 labeling experiments. These values can vary significantly between cell types and experimental conditions.
| Parameter | Typical Range | Reference |
| Intracellular MTA Concentration (unlabeled) | 0.3 nM per 10^6 cells (Sk-Hep1) to 2-10 pmol/mg protein (hepatocytes) | [8] |
| MTA Concentration in Rat Tissues (unlabeled) | 0.8 - 3.4 nmol/gram | [8] |
| MTA-13C6 Tracer Concentration in Medium | 10 µM - 500 µM | Inferred from similar studies[7] |
| Labeling Time | 2 - 24 hours | [4] |
| Methionine Salvage Flux | 0.17 ± 0.02 nmol/µL-cells/h (HT1080M+) | [5] |
Visualizations
Methionine Salvage and Polyamine Synthesis Pathways
Caption: Metabolic pathways involving 5'-Methylthioadenosine (MTA).
Experimental Workflow for MTA-13C6 Labeling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 9. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
Minimizing ion suppression effects when analyzing 5'-Methylthioadenosine-13C6 by mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing 5'-Methylthioadenosine-13C6 (MTA-13C6) by mass spectrometry.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of MTA-13C6, focusing on identifying and mitigating ion suppression.
Problem 1: Low or No Signal for MTA-13C6
Possible Cause: Severe ion suppression from co-eluting matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3][4][5]
-
Solid-Phase Extraction (SPE): Use a well-chosen SPE sorbent to selectively retain MTA-13C6 while washing away salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): Optimize solvent polarity to partition MTA-13C6 into a clean solvent phase, leaving interferences behind.
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all ion-suppressing species.[1][5] Consider combining it with another cleanup technique.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to separate the elution of MTA-13C6 from regions of high matrix interference, which often occur at the beginning and end of the chromatographic run.[1]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to achieve better separation from interfering compounds.
-
Metal-Free Columns: For phosphorylated compounds or those prone to chelation, consider using metal-free (PEEK-lined) columns to prevent analyte loss and signal suppression.[6]
-
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the limit of detection.[1][3][7]
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression across different samples or batches.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as unlabeled 5'-Methylthioadenosine, is crucial.[8] Since the internal standard co-elutes and experiences similar ion suppression effects as the analyte, the ratio of their signals remains consistent, leading to more accurate and precise quantification.[2][3]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[2][3] This helps to compensate for consistent matrix effects.
-
Assess Matrix Effects Systematically:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression occurs.[7][9] A constant infusion of MTA-13C6 solution is introduced after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal of MTA-13C6 indicate retention times where co-eluting matrix components cause suppression.
-
Post-Extraction Spike: Compare the signal of MTA-13C6 in a clean solvent with the signal of MTA-13C6 spiked into a blank matrix extract after the extraction process.[10] The ratio of these signals provides a quantitative measure of the matrix effect.
-
Problem 3: Unexpected Peaks or High Background Noise
Possible Cause: Contamination from sample preparation, the LC system, or the mass spectrometer.
Solutions:
-
Check for Contaminants:
-
System Cleaning:
-
Injector and Tubing: Regularly clean the autosampler needle and injection port to prevent carryover.[11]
-
Ion Source: A dirty ion source can lead to inconsistent ionization and high background. Follow the manufacturer's instructions for cleaning.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for MTA-13C6 analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (MTA-13C6) is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., salts, proteins, lipids).[1][2][3][9][13] These matrix components compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decrease in the number of analyte ions that reach the detector.[1][2][3] This can result in poor sensitivity, inaccurate quantification, and poor reproducibility.[1]
Q2: What are the most common sources of ion suppression in biological samples?
A2: In biological matrices such as plasma, serum, or cell lysates, the most common sources of ion suppression include:
-
Phospholipids: These are abundant in cell membranes and plasma and are a major cause of ion suppression.[5][14]
-
Salts and Buffers: Non-volatile salts and buffers (e.g., phosphate buffers) can crystallize in the ion source, leading to signal suppression.[8][9][13]
-
Endogenous Metabolites: High concentrations of other small molecules in the sample can compete for ionization.[9]
-
Proteins: Although often removed during sample preparation, residual proteins can still cause issues.[9][13]
Q3: How can I choose the best sample preparation technique to minimize ion suppression for MTA-13C6?
A3: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Often incomplete removal of other matrix components like phospholipids, leading to significant ion suppression.[1][5] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be more time-consuming and requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts and can concentrate the analyte.[2][3][4] | More complex to develop and can be more expensive. |
For the cleanest samples and minimal ion suppression, Solid-Phase Extraction (SPE) is generally the recommended method.[2][3][4]
Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to ion suppression than Electrospray Ionization (ESI).[3][4] This is due to the different mechanisms of ionization. If you are experiencing significant ion suppression with ESI, switching to APCI could be a viable option, provided that MTA-13C6 can be efficiently ionized by this technique.
Q5: Can changing the ionization polarity (positive vs. negative mode) help reduce ion suppression?
A5: Yes, switching the ionization polarity can sometimes help.[1] If the interfering compounds ionize primarily in positive mode, switching to negative mode (or vice versa) might reduce their signal and their suppressive effect on the analyte, assuming the analyte can be detected with sufficient sensitivity in the alternative polarity.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
Objective: To identify regions of ion suppression in the chromatographic gradient.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece union
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Procedure:
-
Configure the LC-MS system as shown in the diagram below. The output from the LC column is connected to a tee-piece.
-
The syringe pump delivers a constant flow of the MTA-13C6 standard solution to the tee-piece, where it mixes with the column eluent before entering the mass spectrometer.
-
Set the mass spectrometer to monitor the m/z of MTA-13C6.
-
Begin data acquisition with the syringe pump infusing the standard solution to establish a stable baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused MTA-13C6 throughout the chromatographic run.
-
Regions where the signal of the infused standard decreases indicate the retention times where matrix components are eluting and causing ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank matrix
-
Standard solution of this compound
-
Clean solvent (e.g., mobile phase)
Procedure:
-
Prepare Set A: Spike a known concentration of MTA-13C6 into a clean solvent.
-
Prepare Set B: Process a blank matrix sample through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with the same concentration of MTA-13C6 as in Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
Visualizations
Caption: Troubleshooting workflow for low signal of MTA-13C6.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
Addressing incomplete labeling issues in 5'-Methylthioadenosine-13C6 pulse-chase experiments.
Welcome to the technical support center for 5'-Methylthioadenosine-13C6 (MTA-13C6) pulse-chase experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly incomplete labeling, encountered during these metabolic tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a 5'-MTA-13C6 pulse-chase experiment?
A pulse-chase experiment is a technique used to follow the metabolic fate of a molecule over time. In this specific application, cells are first incubated for a short period (the "pulse") with 5'-MTA labeled with six Carbon-13 isotopes (13C6). During this pulse, the cells take up the labeled MTA and begin to metabolize it through pathways like the methionine salvage pathway. After the pulse, the labeled medium is replaced with a medium containing unlabeled MTA (the "chase"). By collecting and analyzing samples at different time points during the chase, researchers can track the movement of the 13C label through downstream metabolites, providing insights into pathway activity and metabolic flux.[1][2]
Q2: What is the primary metabolic pathway for 5'-MTA?
The primary pathway for 5'-MTA metabolism in most organisms is the methionine salvage pathway (MSP). This pathway recycles the sulfur and part of the carbon skeleton of MTA to regenerate L-methionine.[3][4] The key enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[4][5] The MTR-1P is then converted through a series of enzymatic steps back into methionine.
Q3: Why is it crucial to correct for natural isotope abundance in my mass spectrometry data?
Naturally occurring stable isotopes (e.g., approximately 1.1% of all carbon is 13C) can interfere with the interpretation of labeling data.[6] If not corrected for, the natural abundance of heavy isotopes can lead to an overestimation of low levels of labeling and can distort the true mass isotopomer distribution (MID) of your metabolites of interest.[6][7] Accurate correction is essential for precise quantification of tracer incorporation.
Q4: How long should the "pulse" and "chase" periods be?
The optimal duration for the pulse and chase periods is dependent on the specific cell type, the activity of the metabolic pathways of interest, and the experimental goals. Generally, the pulse should be long enough to allow for sufficient uptake and initial metabolism of the MTA-13C6 but short enough to be considered a "pulse" relative to the overall pathway kinetics. For rapidly dividing cells and active pathways like the MSP, a pulse of 30 minutes to 2 hours is often a good starting point. The chase period can range from several hours to days, depending on how far downstream you wish to track the label. It is recommended to perform a time-course experiment to determine the optimal timing for your specific system.[8][9]
Troubleshooting Guide: Incomplete Labeling Issues
Incomplete labeling is a common challenge in pulse-chase experiments. The following guide provides potential causes and solutions for unexpectedly low incorporation of the 13C6 label from MTA into downstream metabolites.
Issue 1: Low Labeling of Immediate Downstream Metabolites (e.g., MTR-1P)
Possible Cause 1: Inefficient Cellular Uptake of 5'-MTA-13C6
-
Evidence: Very low levels of intracellular MTA-13C6 detected after the pulse.
-
Solutions:
-
Increase Pulse Duration: Extend the pulse time to allow for more MTA-13C6 to be transported into the cells.
-
Optimize MTA Concentration: While ensuring it's not at a toxic level, increasing the concentration of MTA-13C6 in the pulse medium can enhance uptake.
-
Check Cell Health: Ensure cells are healthy and metabolically active, as transport processes are energy-dependent.
-
Consider Transporter Expression: Cellular uptake of MTA can be mediated by specific nucleoside transporters.[10][11][12][13] If working with a specific cell line, investigate the expression levels of relevant transporters.
-
Possible Cause 2: Low Activity of 5'-Methylthioadenosine Phosphorylase (MTAP)
-
Evidence: Accumulation of intracellular MTA-13C6 with very little MTR-1P-13C5 (the ribose portion is labeled) being formed.
-
Solutions:
-
Verify MTAP Expression/Activity: Confirm that your cell line expresses functional MTAP. Some cancer cell lines have deletions or silencing of the MTAP gene.[1]
-
Ensure Optimal Assay Conditions: Check that pH and other media components are within the optimal range for MTAP activity.
-
| Parameter | Expected Observation (Good Labeling) | Observed Issue (Poor Labeling) | Potential Cause |
| Intracellular MTA-13C6 (post-pulse) | High peak intensity | Low peak intensity | Inefficient cellular uptake |
| Intracellular MTR-1P-13C5 (post-pulse) | Detectable and increasing with pulse time | Undetectable or very low peak intensity | Low MTAP activity or inefficient uptake |
| Ratio of MTR-1P-13C5 / MTA-13C6 | Increases over a short pulse time-course | Remains very low despite detectable MTA-13C6 | Low MTAP activity |
Table 1: Troubleshooting Low Labeling of Early Pathway Intermediates.
Issue 2: Labeling Stalls and Does Not Progress to Later Pathway Metabolites (e.g., Methionine)
Possible Cause 1: Slow Kinetics of the Methionine Salvage Pathway
-
Evidence: Good labeling of early intermediates (e.g., MTR-1P) but very low or delayed labeling of later intermediates and methionine.
-
Solutions:
-
Extend Chase Duration: The turnover of downstream metabolites may be slower than anticipated. Increase the chase time points to capture the progression of the label.
-
Check for Nutrient Limitations: Ensure the chase medium is not depleted of essential nutrients (e.g., amino group donors for the final transamination step) that are required for the pathway to proceed.
-
Possible Cause 2: Dilution of the Label by Competing Metabolic Pathways
-
Evidence: The fractional labeling of downstream metabolites is significantly lower than that of the immediate precursors, even after extended chase times.
-
Solutions:
-
Investigate Competing Pathways: Be aware of other pathways that might utilize intermediates of the MSP or contribute to the unlabeled pool of the target metabolite. For example, methionine can also be sourced from the culture medium or recycled through the transmethylation cycle.[1][14]
-
Use Methionine-Free Chase Medium: To specifically track the contribution of the MSP to the methionine pool, consider using a chase medium that lacks unlabeled methionine.
-
| Time Point (Chase) | Expected Fractional Labeling of Methionine-13C5 | Observed Fractional Labeling of Methionine-13C5 | Potential Cause |
| Early (e.g., 2h) | Low but detectable | Undetectable | Slow pathway kinetics |
| Mid (e.g., 8h) | Increasing significantly | Very low | Slow kinetics or high pool dilution |
| Late (e.g., 24h) | Reaching a plateau | Significantly lower than precursor labeling | High dilution from competing pathways |
Table 2: Troubleshooting Poor Labeling of a Downstream Metabolite (Methionine).
Experimental Protocols
Protocol 1: 5'-MTA-13C6 Pulse-Chase Experiment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest in culture
-
Standard cell culture medium
-
Pulse Medium: Custom medium of the same formulation as the standard medium but with unlabeled 5'-MTA replaced by this compound (concentration to be optimized, e.g., 10-100 µM).
-
Chase Medium: Standard cell culture medium containing unlabeled 5'-MTA at the same concentration as the labeled MTA in the pulse medium.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Quenching Solution: 80% Methanol in water, chilled to -80°C
-
Cell Scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Pre-incubation: Gently aspirate the standard medium, wash the cells once with pre-warmed PBS.
-
Pulse: Add the pre-warmed Pulse Medium to the cells. Incubate for the desired pulse duration (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a CO2 incubator.
-
Chase Initiation:
-
Quickly aspirate the Pulse Medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining labeled MTA.
-
Add the pre-warmed Chase Medium. This is your t=0 time point for the chase.
-
-
Time Point Collection: At each desired chase time point (e.g., 0, 2, 4, 8, 24 hours):
-
Place the culture plate on ice.
-
Quickly aspirate the Chase Medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold Quenching Solution to each well to immediately halt metabolic activity.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysates for 30 seconds.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis for 13C-Labeled Metabolites
Sample Preparation:
-
Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of a suitable solvent (e.g., 50% methanol in water) compatible with your chromatography method.
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to LC-MS vials.
LC-MS/MS Method:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and separation of isomers.
-
Chromatography: Use a column suitable for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry:
-
Operate the mass spectrometer in a mode that allows for the detection of all mass isotopologues (e.g., full scan mode).
-
The mass resolution should be high enough to distinguish between 13C-labeled peaks and other potential interferences.
-
For quantification, targeted MS/MS methods can be developed for specific metabolites and their isotopologues.
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled (M+0) and labeled (M+1, M+2, ..., M+6 for MTA) isotopologues for each metabolite of interest based on their accurate mass and retention time.
-
Integrate the peak areas for each isotopologue.
-
Correct the raw peak areas for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment for each metabolite at each time point.
Visualizations
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Implications of the dominant role of transporters in drug uptake by cells. | Semantic Scholar [semanticscholar.org]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Implications of the dominant role of transporters in drug uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transporters in vitamin uptake and cellular metabolism: impacts on health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond ADME: The Endogenous Functions of Drug Transporters and Its Impact on Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
How to handle unexpected adducts or fragments in the mass spectrum of 5'-Methylthioadenosine-13C6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Methylthioadenosine-13C6 in mass spectrometry applications.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound, helping you identify and resolve unexpected adducts and fragments in your data.
Frequently Asked Questions (FAQs)
1. What are the expected m/z values for the protonated molecular ion of 5'-Methylthioadenosine and its 13C6 labeled form?
The expected monoisotopic mass of unlabeled 5'-Methylthioadenosine (C11H15N5O3S) is 297.09 g/mol . In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]+. For the 13C6 labeled version, the mass will be increased by the six 13C isotopes.
2. What is the most common fragment observed for 5'-Methylthioadenosine in MS/MS analysis?
The most common fragmentation of 5'-Methylthioadenosine involves the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base.
Troubleshooting Unexpected Peaks
3. I am observing peaks that do not correspond to the expected m/z of my labeled compound or its common fragments. What could be the cause?
Unexpected peaks in your mass spectrum can arise from several sources:
-
Adduct Formation: The analyte ion can associate with other molecules in the sample or mobile phase.
-
In-Source Fragmentation: The analyte can fragment in the ionization source before entering the mass analyzer.[1]
-
Contaminants: Impurities in your sample, solvent, or from the LC-MS system can appear as unexpected peaks.
-
Isotopic Variants: The presence of natural isotopes (e.g., 13C, 34S) in your unlabeled standard or incomplete labeling in your 13C6 compound can lead to a distribution of peaks.
-
Analyte Degradation: 5'-Methylthioadenosine may degrade under certain conditions, leading to the appearance of new peaks.
4. What are some common adducts I should look for?
Adduct formation is common in ESI-MS.[2] Besides the expected protonated molecule [M+H]+, you may observe adducts with sodium [M+Na]+, potassium [M+K]+, or components of your mobile phase like acetonitrile [M+ACN+H]+.
5. How can I identify if an unexpected peak is an adduct?
To identify an adduct, calculate the mass difference between the unexpected peak and your expected molecular ion. If this difference corresponds to the mass of a common adduct-forming species (e.g., Na+ = 22.99 Da, K+ = 38.96 Da), it is likely an adduct.
In-source fragmentation is the breakdown of ions in the ionization source before mass analysis.[1] For nucleosides, this can be a significant phenomenon.[3] To minimize in-source fragmentation:
-
Optimize Source Conditions: Reduce the fragmentor or capillary voltage.
-
Lower Source Temperature: High temperatures can promote fragmentation.
-
Adjust Mobile Phase: The pH and composition of the mobile phase can influence ionization efficiency and fragmentation.
7. I see a peak at the m/z of the unlabeled 5'-Methylthioadenosine in my labeled sample. What does this mean?
This could indicate either isotopic impurity in your this compound standard or in-source demethiolation followed by the loss of the labeled ribose part. Careful analysis of the fragmentation pattern is necessary.
8. How can I differentiate between a contaminant and an analyte-related peak?
To distinguish between contaminants and analyte-related signals:
-
Analyze a Blank: Inject a solvent blank to see if the peak is present without your analyte.
-
Check for Co-elution: Analyte-related peaks (fragments, adducts, isotopes) should co-elute with the main analyte peak in your chromatogram. Contaminants will likely have different retention times.
-
Confirm with MS/MS: Fragment the unexpected ion. If the fragmentation pattern is related to your analyte, it is not a contaminant.
Data Presentation
The following tables summarize the expected m/z values for this compound and its unlabeled counterpart, as well as common adducts and fragments.
Table 1: Expected m/z Values for Protonated 5'-Methylthioadenosine and its 13C6 Analog
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]+ m/z |
| 5'-Methylthioadenosine | C11H15N5O3S | 297.090 | 298.097 |
| This compound | 13C6C5H15N5O3S | 303.090 | 304.117 |
Table 2: Common Adducts of 5'-Methylthioadenosine ([M])
| Adduct Ion | Adduct Mass (Da) | Expected m/z for Unlabeled MTA | Expected m/z for 13C6-MTA |
| [M+Na]+ | 22.990 | 320.079 | 326.100 |
| [M+K]+ | 38.964 | 336.054 | 342.074 |
| [M+NH4]+ | 18.034 | 315.124 | 321.144 |
| [M+ACN+H]+ | 42.034 | 340.131 | 346.151 |
Table 3: Common Fragments of 5'-Methylthioadenosine
| Fragment Description | Fragment Formula | Expected Fragment m/z (Unlabeled) | Expected Fragment m/z (13C6 Labeled) |
| Protonated Adenine | C5H6N5+ | 136.062 | 141.082 |
| Ribose fragment | C5H9O3S+ | 149.032 | 155.052 |
Experimental Protocols
A general LC-MS/MS method for the analysis of 5'-Methylthioadenosine is provided below. This can be used as a starting point and should be optimized for your specific instrumentation and application.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Desolvation gas 600 L/hr, Cone gas 50 L/hr
-
MS Scan Range: m/z 100-500
-
MS/MS Transitions:
-
Unlabeled MTA: 298.1 -> 136.1
-
13C6-MTA: 304.1 -> 141.1
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting unexpected peaks in the mass spectrum of this compound.
Caption: Fragmentation of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
Optimizing cell culture conditions for efficient uptake and metabolism of 5'-Methylthioadenosine-13C6.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for the efficient uptake and metabolism of 5'-Methylthioadenosine-13C6 (MTA-13C6).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a simple question-and-answer format.
| Problem / Observation | Possible Cause | Recommended Solution |
| Low intracellular levels of MTA-13C6 and its labeled metabolites. | High MTAP Enzyme Activity: Your cell line may have high expression of methylthioadenosine phosphorylase (MTAP), the enzyme that metabolizes MTA, leading to rapid catabolism.[1][2][3] | 1. Verify MTAP Status: Check literature for the known MTAP expression status of your cell line. MTAP-deficient cells are known to accumulate higher intracellular levels of MTA.[4][5] 2. Adjust Incubation Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal labeling window before the tracer is fully metabolized. |
| Suboptimal MTA-13C6 Concentration: The concentration of the tracer in the medium may be too low for efficient uptake or too high, causing toxicity. | 1. Perform a Dose-Response Experiment: Test a range of MTA-13C6 concentrations. Studies have used concentrations ranging from 10 µM to 450 µM depending on the cell type and desired outcome.[6][7] 2. Start with a concentration between 50-100 µM and optimize from there. | |
| Poor Cell Health: Clumped cells, contamination, or other stressors can negatively impact metabolic activity and nutrient uptake.[8] | 1. Monitor Cell Viability: Ensure high viability (>95%) before starting the experiment. 2. Maintain Sub-confluent Cultures: Use cells in the exponential growth phase. Over-confluent cells may have altered metabolism. 3. Check for Contamination: Regularly inspect cultures for any signs of microbial contamination. | |
| High variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells or flasks will lead to variable metabolic activity and tracer consumption. | 1. Ensure a Single-Cell Suspension: Gently triturate to break up cell clumps before counting and seeding.[8] 2. Use a Hemocytometer or Automated Cell Counter for accurate cell density determination. |
| Inconsistent Metabolite Extraction: Variations in the timing or execution of the extraction protocol can lead to significant differences in metabolite yields. | 1. Work Quickly and on Ice: Quench metabolic activity rapidly by placing plates on dry ice and adding ice-cold extraction solvent. 2. Standardize Volumes and Times: Use precise volumes for washing and extraction and ensure all samples are incubated for the same duration.[9] | |
| Unexpected Labeled Metabolite Profiles. | Presence of Unlabeled MTA in Serum: Standard fetal bovine serum (FBS) contains endogenous metabolites, including unlabeled MTA, which can dilute the isotopic enrichment. | 1. Use Dialyzed FBS: Dialyzed FBS has reduced levels of small molecules and is recommended for all stable isotope labeling experiments.[9] 2. Run a Control: Analyze a "time zero" sample immediately after adding the tracer to determine the initial enrichment level. |
| MTA-13C6 Instability: Improper storage or handling of the tracer can lead to degradation. | 1. Follow Manufacturer's Storage Instructions: Store stock solutions at -80°C. Minimize freeze-thaw cycles. 2. Prepare Fresh Working Solutions: Prepare dilutions in pre-warmed media immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is 5'-Methylthioadenosine (MTA) and how is it metabolized? A1: 5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[1][3] It is generated from S-adenosylmethionine (SAM) during the synthesis of polyamines.[10] MTA is exclusively metabolized by the enzyme MTA phosphorylase (MTAP), which cleaves it into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[1][2] These products are then recycled through the purine and methionine salvage pathways, respectively.[1]
Q2: Why is the MTAP status of my cell line important? A2: The MTAP gene is frequently deleted in many types of cancer, which leads to a deficiency in the MTAP enzyme.[4][7] Cells lacking functional MTAP are unable to efficiently metabolize MTA, resulting in a significant intracellular accumulation of the molecule.[4][5] Therefore, knowing the MTAP status of your cell line is critical for experimental design, as MTAP-deficient cells will exhibit markedly different uptake and metabolic profiles compared to MTAP-proficient cells.
Q3: What is a recommended starting concentration for MTA-13C6 in my experiment? A3: The optimal concentration of MTA-13C6 is highly dependent on the cell line and the biological question. Based on published studies, a reasonable starting range can be extrapolated. We recommend performing a pilot experiment to test a range of concentrations.
| Application / Cell Type | Concentration Range | Reference |
| T-Cell Function Inhibition | 10 - 50 µM | [7] |
| Boosting Productivity in CHO Cells | 125 - 450 µM (Optimal at 250-300 µM) | [6] |
| General Metabolic Tracing | 50 - 100 µM (Recommended starting point) | N/A |
Q4: What is the optimal incubation time for labeling cells with MTA-13C6? A4: The ideal labeling duration depends on the metabolic pathway of interest. Some pathways, like glycolysis, can reach an isotopic steady state in minutes, while others involving lipid synthesis may take days.[9] For MTA metabolism, one study showed that extracellular MTA concentrations reached a steady state within 24 hours.[4] It is highly recommended to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine when the isotopic enrichment of your metabolites of interest reaches a plateau.
Q5: How should I prepare my cell culture medium for an MTA-13C6 labeling experiment? A5: To minimize isotopic dilution from unlabeled sources, it is critical to use a defined medium. The standard practice is to use a custom medium that lacks the unlabeled version of the tracer. Since MTA is not a standard component of basal media, the most important consideration is the serum. You should use dialyzed fetal bovine serum (dFBS) instead of regular FBS to reduce the concentration of competing small molecules, including endogenous MTA and related precursors.[9]
Experimental Protocols & Visualizations
General Protocol for MTA-13C6 Labeling and Metabolite Extraction
This protocol provides a general workflow for a typical stable isotope labeling experiment. Optimization will be required for specific cell lines and experimental goals.
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of the experiment. Seed a minimum of 3 replicate wells per condition.[9]
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Media Preparation & Labeling:
-
Prepare fresh labeling medium by supplementing basal medium (containing dialyzed FBS) with the desired concentration of MTA-13C6. Pre-warm the medium to 37°C.
-
Carefully aspirate the old medium from the cells, wash once with pre-warmed 1x PBS, and immediately add the MTA-13C6 labeling medium.[9]
-
Incubate for the desired period as determined by your time-course experiment.
-
-
Metabolite Extraction:
-
To quench metabolism, aspirate the labeling medium and immediately place the 6-well plate on a bed of dry ice.
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.
-
Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete lysis and extraction.
-
Using a cell scraper, scrape the wells to detach all cellular material.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.[9]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until ready for LC-MS analysis.[9]
-
Caption: Experimental workflow for MTA-13C6 labeling and analysis.
MTA Metabolic Pathway
5'-Methylthioadenosine (MTA) sits at the intersection of the polyamine and methionine salvage pathways. Its metabolism is critical for recycling essential cellular components.
Caption: The metabolic fate of 5'-Methylthioadenosine (MTA).
Troubleshooting Decision Tree
If you are observing low incorporation of the MTA-13C6 label, use this decision tree to diagnose the potential issue.
Caption: Decision tree for troubleshooting low MTA-13C6 labeling.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 3. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Flux Data from 5'-Methylthioadenosine-¹³C₆ Tracing
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate metabolic flux data obtained from 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆) tracing experiments. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
This guide compares two prominent validation methods: the traditional chi-square (χ²) goodness-of-fit test and the more recent validation-based model selection. We present a quantitative comparison of their performance, detailed experimental protocols for MTA-¹³C₆ tracing and data validation, and visual diagrams to clarify complex biological and experimental processes.
Comparative Analysis of Validation Methods
The choice of validation method can significantly impact the interpretation of metabolic flux data. The following table summarizes a quantitative comparison of the chi-square (χ²) test and validation-based model selection in correctly identifying the true underlying metabolic model from a set of candidates. The data is based on a simulated ¹³C-MFA study where the true model is known.[3]
| Validation Method | Performance Metric | Value | Interpretation |
| Chi-Square (χ²) Goodness-of-Fit Test | Correct Model Identification Rate (with accurate error model) | ~80-90% | When the measurement error is accurately known, the χ² test performs well in identifying the correct model.[3] |
| Correct Model Identification Rate (with inaccurate error model) | Variable (can be low) | The performance of the χ² test is sensitive to the accuracy of the assumed measurement errors. An incorrect error model can lead to the selection of an incorrect metabolic model.[1][4] | |
| Validation-Based Model Selection | Correct Model Identification Rate (independent of error model accuracy) | ~60-70% | This method consistently identifies the correct model, even when the measurement error is uncertain.[3][5] |
| Robustness to Measurement Error Uncertainty | High | By using an independent dataset for validation, this approach avoids overfitting and is less susceptible to inaccuracies in the error model.[3][5] |
Experimental Protocols
5'-Methylthioadenosine-¹³C₆ Isotope Tracing Protocol
This protocol outlines the key steps for conducting a stable isotope tracing experiment using MTA-¹³C₆.
a. Cell Culture and Labeling:
-
Culture cells of interest to mid-exponential phase in standard growth medium.
-
Replace the standard medium with a custom medium containing 5'-Methylthioadenosine-¹³C₆ at a concentration determined by preliminary dose-response experiments. The medium should also contain dialyzed fetal bovine serum to minimize the influence of unlabeled MTA and related metabolites.[6]
-
Incubate the cells for a predetermined duration to allow for the tracer to incorporate into downstream metabolites and reach isotopic steady state. This time point should be optimized for the specific cell line and pathways of interest.[7]
b. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.[6]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
c. Sample Analysis by LC-MS/MS:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography method, such as reversed-phase or HILIC chromatography.[8]
-
Detect and quantify the different isotopologues of MTA and its downstream metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.[8][9]
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
Protocol for Validation of Metabolic Flux Data
This section details the steps for validating the obtained flux data using both the chi-square test and validation-based model selection.
a. Data Processing and Flux Calculation:
-
Process the raw LC-MS/MS data to obtain the mass isotopomer distributions (MIDs) for MTA and other measured metabolites.
-
Use a metabolic flux analysis software (e.g., INCA, 13CFLUX2) to estimate the intracellular metabolic fluxes by fitting a metabolic model to the experimental MID data.[10]
b. Validation using Chi-Square (χ²) Goodness-of-Fit Test:
-
The MFA software will typically calculate the sum of squared residuals (SSR) between the measured and the model-predicted MIDs.
-
Perform a χ² statistical test to evaluate the goodness-of-fit. The model is considered valid if the SSR falls within a statistically acceptable range for the given degrees of freedom.[4][5]
c. Validation using Validation-Based Model Selection:
-
This method requires data from at least two parallel labeling experiments with different tracers. For example, in addition to MTA-¹³C₆, a parallel experiment could be performed with ¹³C-labeled methionine.[3]
-
Divide the data into two sets: an "estimation" set and a "validation" set. The estimation set is used to fit the parameters of competing metabolic models.
-
The fitted models are then used to predict the MIDs of the validation dataset.
-
The model that best predicts the validation data (i.e., has the lowest SSR for the validation data) is selected as the most plausible model.[3][11]
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the complex processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Methionine Salvage and Polyamine Synthesis Pathways involving MTA.
Caption: Experimental and computational workflow for validating metabolic flux data.
References
- 1. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 4. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arxiv.org [arxiv.org]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
Comparing the advantages of 5'-Methylthioadenosine-13C6 versus ¹³C-methionine as a metabolic tracer.
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of two key tracers in the study of one-carbon metabolism: 5'-Methylthioadenosine-13C6 (MTA-13C6) and ¹³C-methionine. We delve into their respective advantages, supported by experimental principles and data, to empower informed decisions in experimental design.
The study of metabolic flux, particularly through the methionine cycle and its associated pathways, is crucial for understanding normal cellular function and the dysregulation that occurs in various diseases, including cancer.[1][2] Both ¹³C-methionine and, more recently, MTA-13C6 have emerged as powerful tools for dissecting these intricate networks. While ¹³C-methionine is a well-established tracer for probing the methionine cycle, MTA-13C6 offers a more targeted approach to investigate specific downstream pathways, such as polyamine synthesis and the methionine salvage pathway.
The Metabolic Crossroads: Methionine and MTA
Methionine is an essential amino acid that serves as a precursor for the universal methyl donor S-adenosylmethionine (SAM).[2] SAM is central to numerous cellular processes, including DNA, RNA, and protein methylation, as well as the synthesis of polyamines. The methionine cycle regenerates methionine from homocysteine, ensuring a continuous supply of SAM.
5'-Methylthioadenosine (MTA) is a byproduct of polyamine synthesis and other reactions that utilize decarboxylated SAM.[2] To conserve cellular resources, MTA is recycled back to methionine via the methionine salvage pathway. This pathway is a critical component of one-carbon metabolism, and its dysregulation has been implicated in various diseases.
Below is a diagram illustrating the central roles of methionine and MTA in cellular metabolism.
Comparative Advantages: A Tabular Summary
| Feature | This compound (MTA-13C6) | ¹³C-Methionine |
| Primary Tracer For | Methionine Salvage Pathway, Polyamine Synthesis Flux | General Methionine Cycle, Transmethylation, Protein Synthesis |
| Specificity | High for downstream pathways of SAM utilization. Bypasses the initial steps of the methionine cycle, providing a more direct measure of salvage and polyamine synthesis. | Broader specificity. The label is distributed among all pathways utilizing methionine, which can complicate the analysis of specific downstream fluxes. |
| Potential for Label Scrambling | Lower potential for immediate label scrambling as it enters the cycle at a later stage. | Higher potential for label dilution and scrambling through various interconnected pathways. |
| Cellular Uptake | Utilizes specific nucleoside transporters. | Utilizes amino acid transporters. |
| Informing on Disease States | Particularly useful for studying cancers with MTAP deletions, where MTA accumulates. | Widely used in various disease models, including cancer and metabolic disorders.[1][2] |
| Commercial Availability | Generally less common and potentially more expensive. | Widely available in various isotopic labeling patterns. |
Delving Deeper: A Head-to-Head Analysis
¹³C-Methionine: The Established Workhorse
¹³C-methionine has been extensively used in metabolic flux analysis (MFA) to quantify the activity of the methionine cycle and its contributions to various cellular processes.[3][4][5] By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can calculate the rates of transmethylation, remethylation, and transsulfuration.
Advantages of ¹³C-Methionine:
-
Comprehensive View: Provides a global assessment of methionine metabolism, allowing for the simultaneous measurement of multiple pathway fluxes.
-
Versatility: Can be used to study a wide range of biological processes, including protein synthesis, epigenetic modifications, and redox homeostasis.
-
Established Protocols: A wealth of literature exists detailing experimental protocols and data analysis pipelines for ¹³C-methionine tracing studies.[6]
Limitations of ¹³C-Methionine:
-
Lack of Specificity: The broad distribution of the label can make it challenging to isolate the flux through a single, specific pathway, such as polyamine synthesis.
-
Label Dilution: The intracellular pool of methionine is supplied by both extracellular uptake and recycling pathways, which can lead to the dilution of the isotopic label and complicate flux calculations.
This compound: The Precision Tool
MTA-13C6 offers a more targeted approach to studying the downstream fates of SAM. By introducing the label at the point of MTA, researchers can specifically investigate the flux through the methionine salvage pathway and its contribution to the methionine pool, as well as the rate of polyamine synthesis.
Advantages of MTA-13C6:
-
High Specificity: Directly traces the flow of carbon from MTA back to methionine, providing a clear and specific measurement of the salvage pathway's activity.
-
Reduced Complexity: Bypassing the upstream reactions of the methionine cycle simplifies the metabolic network under investigation, leading to more straightforward data interpretation.
-
Insights into MTAP-Deficient Cancers: In cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates. MTA-13C6 can be a powerful tool to study the metabolic consequences of this common genetic alteration.
Limitations of MTA-13C6:
-
Limited Scope: Does not provide information on the upstream segments of the methionine cycle, such as the rate of SAM synthesis from methionine.
-
Fewer Established Protocols: As a more specialized tracer, there is less published literature detailing its use in metabolic flux analysis compared to ¹³C-methionine.
Experimental Protocols: A General Framework
While specific protocols will vary depending on the experimental system and research question, the general workflow for a metabolic tracer study using either ¹³C-methionine or MTA-13C6 is similar.
Key Experimental Steps:
-
Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled tracer. The concentration of the tracer and the duration of the labeling period are critical parameters that need to be optimized for each experiment.[6]
-
Metabolite Extraction: After the desired labeling period, metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
Mass Spectrometry Analysis: The isotopic enrichment of downstream metabolites is measured using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Metabolic Flux Analysis: The resulting mass isotopomer distributions are used to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.[3][5]
Logical Comparison of Tracer Application
The choice between MTA-13C6 and ¹³C-methionine fundamentally depends on the specific research question. The following diagram illustrates the decision-making process for selecting the appropriate tracer.
Conclusion
Both this compound and ¹³C-methionine are invaluable tools for the study of one-carbon metabolism. While ¹³C-methionine provides a broad overview of the entire methionine cycle, MTA-13C6 offers a more focused and specific lens to investigate the critical downstream pathways of polyamine synthesis and methionine salvage. The optimal choice of tracer will ultimately be dictated by the specific biological question being addressed. For researchers aiming to dissect the intricacies of the methionine salvage pathway or its role in specific disease states like MTAP-deficient cancers, MTA-13C6 represents a powerful and precise tool. For those seeking a more global understanding of methionine metabolism, ¹³C-methionine remains the established and versatile choice. As our understanding of metabolic networks continues to grow, the strategic use of such targeted isotopic tracers will be instrumental in uncovering novel therapeutic targets and diagnostic biomarkers.
References
- 1. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5'-Methylthioadenosine-¹³C₆ Results with Other Stable Isotope Tracing Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5'-Methylthioadenosine-¹³C₆ (MTA-¹³C₆) as a stable isotope tracer against other commonly used tracers in metabolic studies. The focus is on its application in tracing the methionine salvage pathway and its interplay with central carbon metabolism and polyamine synthesis. This document presents a framework for cross-validating results from MTA-¹³C₆ tracing experiments, supported by detailed, albeit illustrative, experimental protocols and data.
Introduction to 5'-Methylthioadenosine (MTA) Metabolism and Isotope Tracing
5'-Methylthioadenosine is a critical intermediate in the methionine salvage pathway, which regenerates methionine from S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl group donor and a precursor for polyamine synthesis.[1] Stable isotope tracing using molecules like MTA-¹³C₆ allows for the precise tracking of carbon atoms through these interconnected metabolic pathways, offering insights into cellular proliferation, metabolic reprogramming in disease, and the mechanism of action of drugs targeting these pathways.[3]
This guide outlines a hypothetical study to cross-validate the findings from a 5'-MTA-¹³C₆ tracer with those from ¹³C-Methionine and ¹³C₆-Glucose.
Comparative Analysis of Stable Isotope Tracers
The choice of a stable isotope tracer is paramount and depends on the specific metabolic pathway under investigation.[4] While MTA-¹³C₆ is uniquely suited for directly monitoring the methionine salvage pathway, other tracers provide a broader or more specific context for cellular metabolism.
| Tracer | Primary Pathway Traced | Advantages | Limitations |
| 5'-Methylthioadenosine-¹³C₆ | Methionine Salvage Pathway | Direct and specific tracing of MTA metabolism and methionine regeneration.[5] | Provides limited information on de novo methionine synthesis or central carbon metabolism. |
| ¹³C-Methionine | Methionine Cycle & Transmethylation | Traces the complete cycle of methionine, including its activation to SAM and remethylation. | Does not directly measure the efficiency of the salvage pathway for the thio-methyl group. |
| ¹³C₆-Glucose | Central Carbon Metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway) | Provides a global view of cellular metabolic activity and the contribution of glucose to various biosynthetic pathways.[6] | Indirectly traces pathways linked to methionine metabolism through serine synthesis (a precursor for one-carbon metabolism). |
| ¹³C-Putrescine / ¹³C-Ornithine | Polyamine Synthesis | Directly traces the synthesis of polyamines like spermidine and spermine.[7] | Does not provide information on the origin of the aminopropyl group donor (decarboxylated SAM). |
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and comparable data from different stable isotope tracers. The following protocols are designed for a comparative study in a cancer cell line known to have active polyamine synthesis and methionine salvage pathways.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate human prostate cancer (PC-3) cells at a density of 1 x 10⁶ cells per 10 cm dish and allow them to adhere and grow for 24 hours.
-
Media Preparation: Prepare RPMI-1640 medium devoid of the unlabeled version of the tracer nutrient. For the ¹³C₆-Glucose experiment, use glucose-free RPMI. For the ¹³C-Methionine and 5'-MTA-¹³C₆ experiments, use methionine-free RPMI. Supplement the media with 10% dialyzed fetal bovine serum.
-
Tracer Addition:
-
For ¹³C₆-Glucose tracing, add ¹³C₆-Glucose to a final concentration of 11.1 mM.
-
For ¹³C-Methionine tracing, add ¹³C-Methionine to a final concentration of 0.1 mM.
-
For 5'-MTA-¹³C₆ tracing, add 5'-MTA-¹³C₆ to a final concentration of 0.05 mM.
-
-
Incubation: Incubate the cells with the respective tracers for 24 hours to approach isotopic steady state for the pathways of interest.[8]
Metabolite Extraction
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each dish and scrape the cells.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extracts in 50 µL of a 50:50 mixture of methanol and water.
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in negative ion mode to detect the isotopologue distribution of key metabolites.[9]
Hypothetical Quantitative Data Comparison
The following tables present hypothetical but plausible data from the cross-validation experiment, illustrating the expected labeling patterns for each tracer.
Table 1: ¹³C Enrichment in Key Metabolites from 5'-MTA-¹³C₆ Tracing
| Metabolite | Isotopologue | Fractional Enrichment (%) | Interpretation |
| Methionine | M+5 | 75 | High enrichment indicates active methionine salvage from the ribose and methyl-thio group of MTA. |
| Spermidine | M+0 | 98 | No labeling, as the carbon backbone of spermidine is derived from putrescine and the aminopropyl group from SAM. |
| Adenine | M+5 | 80 | Demonstrates the release and salvage of the adenine moiety from MTA. |
| ATP | M+5 | 60 | Shows the incorporation of salvaged adenine into the cellular purine nucleotide pool. |
Table 2: ¹³C Enrichment in Key Metabolites from ¹³C-Methionine Tracing
| Metabolite | Isotopologue | Fractional Enrichment (%) | Interpretation |
| S-Adenosylmethionine (SAM) | M+5 | 85 | Efficient uptake and activation of methionine. |
| 5'-Methylthioadenosine (MTA) | M+5 | 70 | Indicates active polyamine synthesis or other SAM-dependent transmethylation reactions producing MTA. |
| Spermidine | M+3 | 40 | Labeling of the aminopropyl group derived from decarboxylated SAM. |
| Methionine | M+5 | 90 | High level of labeled methionine in the intracellular pool. |
Table 3: ¹³C Enrichment in Key Metabolites from ¹³C₆-Glucose Tracing
| Metabolite | Isotopologue | Fractional Enrichment (%) | Interpretation |
| Serine | M+3 | 60 | Active serine synthesis from glycolysis, a key input for one-carbon metabolism. |
| ATP (Ribose moiety) | M+5 | 50 | Glucose carbons are incorporated into the ribose backbone of nucleotides via the pentose phosphate pathway. |
| Methionine | M+0 | 99 | No direct carbon contribution from glucose to the methionine backbone. |
| Spermidine | M+0 | 99 | No direct carbon contribution from glucose to the spermidine backbone. |
Visualizing Metabolic Pathways and Workflows
Conclusion
Cross-validation of 5'-Methylthioadenosine-¹³C₆ with other stable isotope tracers provides a more comprehensive understanding of cellular metabolism. While MTA-¹³C₆ offers a direct window into the methionine salvage pathway, its combination with tracers like ¹³C-Methionine and ¹³C₆-Glucose allows for the elucidation of the broader metabolic network. This integrated approach is invaluable for identifying metabolic vulnerabilities in diseases such as cancer and for assessing the on-target and off-target effects of novel therapeutic agents. The methodologies and comparative data presented in this guide offer a robust framework for researchers to design and interpret their own stable isotope tracing experiments.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. mycompounddiscoverer.com [mycompounddiscoverer.com]
Assessing the Biological Equivalence of 5'-Methylthioadenosine-13C6 to its Unlabeled Counterpart: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biological equivalence of 5'-Methylthioadenosine-13C6 (¹³C₆-MTA) to its unlabeled counterpart, 5'-Methylthioadenosine (MTA). The objective is to ensure that the isotopic labeling does not significantly alter the biological activity of the molecule, a critical consideration for its use in research and clinical applications.
Introduction to 5'-Methylthioadenosine (MTA) and Isotopic Labeling
5'-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a key byproduct of polyamine biosynthesis and is metabolized by the enzyme 5'-methylthioadenosine phosphorylase (MTAP).[1][2] MTA plays a crucial role in various cellular processes, including gene expression, proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in several diseases, particularly cancer.[3]
Isotopic labeling, the replacement of one or more atoms of a compound with their isotopes, is a powerful technique for tracing molecules in biological systems.[4] this compound, in which six carbon atoms are replaced with the stable isotope ¹³C, is a valuable tool for metabolic flux analysis and as an internal standard in quantitative mass spectrometry-based assays.[5] However, it is imperative to establish that this labeling does not introduce a significant "isotope effect" that could alter its biological function compared to the native compound.
Experimental Protocols for Assessing Biological Equivalence
To ascertain the biological equivalence of ¹³C₆-MTA and unlabeled MTA, a series of in vitro experiments are proposed. These assays are designed to compare their effects on key biological pathways and cellular functions known to be modulated by MTA.
In Vitro Enzyme Kinetics with MTA Phosphorylase (MTAP)
This experiment will determine if the isotopic labeling affects the interaction of MTA with its primary metabolizing enzyme, MTAP.
Methodology:
-
Enzyme Source: Recombinant human MTAP.
-
Substrates: Unlabeled MTA and ¹³C₆-MTA.
-
Assay Principle: A continuous fluorescence-based assay can be employed, where the product of the MTAP reaction, adenine, is further converted to a fluorescent product.[6]
-
Procedure:
-
A reaction mixture containing recombinant MTAP in a suitable buffer is prepared.
-
Varying concentrations of either unlabeled MTA or ¹³C₆-MTA are added to initiate the reaction.
-
The rate of product formation is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: Michaelis-Menten kinetics will be used to determine the Michaelis constant (Km) and maximum velocity (Vmax) for each substrate.
Cellular Uptake and Metabolism
This assay will compare the ability of cells to take up and metabolize both forms of MTA.
Methodology:
-
Cell Line: A suitable cell line, such as baby hamster kidney (BHK-21) cells, which have been previously used to study MTA uptake, will be utilized.[7]
-
Compounds: Unlabeled MTA and ¹³C₆-MTA.
-
Procedure:
-
Cells are incubated with equimolar concentrations of either unlabeled MTA or ¹³C₆-MTA for various time points.
-
At each time point, cells are washed, and intracellular metabolites are extracted.
-
The intracellular concentrations of MTA and its metabolites (e.g., adenine) are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The rates of uptake and metabolism for both compounds will be calculated and compared.
Inhibition of Cell Proliferation and Induction of Apoptosis
MTA has been shown to inhibit the proliferation of various cancer cells, particularly melanoma.[8][9] This experiment will compare the anti-proliferative and pro-apoptotic effects of labeled and unlabeled MTA.
Methodology:
-
Cell Line: A melanoma cell line known to be sensitive to MTA, such as those with BRAF mutations.[8]
-
Compounds: Unlabeled MTA and ¹³C₆-MTA.
-
Cell Proliferation Assay (e.g., MTT or CCK-8 assay):
-
Cells are seeded in 96-well plates and treated with a range of concentrations of unlabeled MTA or ¹³C₆-MTA.
-
After a defined incubation period (e.g., 72 hours), a colorimetric reagent is added, and the absorbance is measured to determine cell viability.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining):
-
Cells are treated with unlabeled MTA or ¹³C₆-MTA.
-
After treatment, cells are stained with Annexin V-FITC and Propidium Iodide and analyzed by flow cytometry to quantify apoptotic and necrotic cells.[10]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell proliferation and the percentage of apoptotic cells will be determined and compared for both compounds.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate direct comparison.
Table 1: In Vitro Enzyme Kinetics with MTAP
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Unlabeled MTA | Value | Value |
| ¹³C₆-MTA | Value | Value |
Table 2: Cellular Uptake and Metabolism
| Compound | Uptake Rate (pmol/min/10⁶ cells) | Metabolic Rate (pmol/min/10⁶ cells) |
| Unlabeled MTA | Value | Value |
| ¹³C₆-MTA | Value | Value |
Table 3: Cell Proliferation and Apoptosis
| Compound | IC50 for Proliferation (µM) | Apoptosis (% of cells) |
| Unlabeled MTA | Value | Value |
| ¹³C₆-MTA | Value | Value |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of 5'-Methylthioadenosine (MTA).
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake and utilization of 5'-methylthioadenosine by cultured baby-hamster kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
Orthogonal Methods for Validating 5'-Methylthioadenosine-¹³C₆ Tracer Study Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5'-Methylthioadenosine-¹³C₆ Tracer Studies
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside produced from S-adenosylmethionine (SAM) and is a critical component of the methionine salvage pathway. This pathway is vital for regenerating methionine and plays a significant role in cellular processes such as proliferation, gene expression, and apoptosis.[1][2] MTA-¹³C₆ tracer studies utilize mass spectrometry to track the incorporation of the stable isotope-labeled carbon atoms from MTA into downstream metabolites. This allows for the quantitative analysis of the flux through the methionine salvage pathway and connected metabolic routes.
However, like any experimental technique, findings from tracer studies benefit from validation through independent, orthogonal methods to confirm the observed metabolic phenotypes.
Orthogonal Validation Methodologies
Orthogonal methods provide an independent means of assessing the metabolic changes suggested by tracer studies. This guide focuses on three widely used and complementary techniques:
-
Seahorse XF Extracellular Flux Analysis: Measures real-time cellular respiration and glycolysis.
-
Enzyme Activity Assays: Directly quantifies the catalytic activity of specific enzymes within a pathway of interest.
-
Western Blotting: Determines the expression levels of key metabolic enzymes and regulatory proteins.
The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and representative data.
Seahorse XF Extracellular Flux Analysis
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is primarily a result of glycolysis. By measuring these parameters, one can infer the overall bioenergetic state of the cells and determine their reliance on oxidative phosphorylation versus glycolysis. This provides a functional readout that can corroborate flux data from tracer studies. For instance, if MTA-¹³C₆ tracing suggests an increase in TCA cycle activity, a corresponding increase in OCR would be expected.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in a CO₂-free incubator at 37°C overnight using Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with substrates such as glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: On the day of the assay, replace the growth medium with the prepared assay medium and incubate the cells in a CO₂-free incubator at 37°C for one hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the changes in OCR and ECAR.
-
Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Comparison:
The following table presents data from a study where Chinese Hamster Ovary (CHO) cells were treated with MTA. While this study used ¹³C-glucose tracing, the principle of validating metabolic flux with bioenergetics remains the same. The tracer study revealed a significant reprogramming of central carbon metabolism, and complementary bioenergetic analysis would be expected to show corresponding changes.
| Parameter | Control CHO Cells | MTA-Treated CHO Cells | Interpretation in Context of Tracer Study |
| Relative Pentose Phosphate Pathway (PPP) Flux | 1.0 | 22.0 | Increased PPP flux suggests a higher demand for NADPH, which can be a consequence of altered redox status or increased biosynthetic needs.[3][4] |
| Relative Cytosolic Malic Enzyme Flux | 1.0 | 0.16 | A significant decrease in this pathway, a source of NADPH, is compensated by the massive increase in PPP flux.[3][4] |
| Total NADPH Supply (pmol/cell/day) | ~1.6 | ~4.8 | The overall threefold increase in NADPH supply, as calculated from flux data, supports the observed metabolic reprogramming.[3][4] |
| Expected OCR Change | Baseline | Increased | Increased flux into the TCA cycle from MTA-derived metabolites would be expected to increase oxygen consumption. |
| Expected ECAR Change | Baseline | Decreased/Unchanged | A shift towards oxidative metabolism might lead to a decrease or no change in glycolytic rate. |
This table combines data from a ¹³C metabolic flux analysis study with expected outcomes from a Seahorse XF analysis to illustrate the complementary nature of the techniques.
Enzyme Activity Assays
Principle: Enzyme activity assays directly measure the rate at which a specific enzyme converts its substrate to a product under defined conditions. These assays provide a direct functional validation of the predicted changes in pathway flux. For example, if MTA-¹³C₆ tracer data indicates an increased flux through the methionine salvage pathway, measuring the activity of a key enzyme like methylthioadenosine phosphorylase (MTAP) can confirm this finding.
Experimental Protocol: General Spectrophotometric Enzyme Activity Assay
-
Cell Lysate Preparation: Harvest cells and prepare a protein lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the substrate for the enzyme of interest and any necessary cofactors.
-
Assay Initiation: Add a specific amount of cell lysate to the reaction mixture in a microplate well or cuvette.
-
Kinetic Measurement: Measure the change in absorbance or fluorescence over time at a specific wavelength using a spectrophotometer or plate reader. The change in signal is proportional to the rate of product formation or substrate consumption.
-
Calculation of Enzyme Activity: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein) based on the rate of change in signal and the protein concentration of the lysate.
Data Comparison:
This table illustrates how enzyme activity data can be correlated with metabolic flux data.
| Metabolic Flux Parameter (from Tracer Study) | Key Enzyme | Expected Change in Enzyme Activity | Rationale |
| Increased Methionine Salvage Pathway Flux | Methylthioadenosine Phosphorylase (MTAP) | Increased Activity | Higher flux through the pathway should correlate with increased activity of its key enzymes. |
| Increased Polyamine Synthesis | Ornithine Decarboxylase (ODC) | Increased Activity | As MTA is a byproduct of polyamine synthesis, increased flux in this pathway would lead to higher MTA production.[5] |
| Altered TCA Cycle Flux | Citrate Synthase, Isocitrate Dehydrogenase | Increased/Decreased Activity | Changes in TCA cycle flux observed with the tracer would be reflected in the activity of its rate-limiting enzymes. |
Western Blotting
Principle: Western blotting is a technique used to detect and quantify the amount of a specific protein in a sample. By using antibodies that are specific to the enzymes in the metabolic pathway of interest, one can determine if the observed changes in metabolic flux are associated with changes in the expression levels of these enzymes. This provides a mechanistic link between gene expression and metabolic function.
Experimental Protocol: Western Blotting for Metabolic Enzymes
-
Protein Extraction and Quantification: Prepare protein lysates from cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target metabolic enzyme.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate that is converted by the enzyme on the secondary antibody to produce a detectable signal.
-
Imaging and Quantification: Capture the signal using an imaging system and quantify the band intensities to determine the relative abundance of the target protein. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.
Data Comparison:
The following table shows how Western blot data can be used to support findings from tracer studies.
| Finding from MTA-¹³C₆ Tracer Study | Target Protein (Enzyme) for Western Blot | Expected Change in Protein Expression | Rationale |
| Increased Methionine Salvage | Methylthioadenosine Phosphorylase (MTAP) | Increased | An increase in pathway flux is often accompanied by an upregulation of the enzymes involved. |
| Increased Polyamine Synthesis | Ornithine Decarboxylase (ODC), Spermidine/Spermine Synthase | Increased | Higher protein levels of these enzymes would drive the increased synthesis of polyamines and consequently MTA. |
| Shift in Central Carbon Metabolism | Key enzymes of Glycolysis (e.g., HK2, PFK) or TCA cycle (e.g., CS, IDH2) | Increased/Decreased | Changes in the expression of key regulatory enzymes can explain the metabolic shifts observed in the tracer study. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the methionine salvage pathway and a typical experimental workflow for validating tracer study findings.
Caption: The Methionine Salvage Pathway showing the conversion of MTA back to Methionine.
Caption: Experimental workflow for validating tracer study findings with orthogonal methods.
Conclusion
References
- 1. Enhanced flux potential analysis links changes in enzyme expression to metabolic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compartment‐specific 13C metabolic flux analysis reveals boosted NADPH availability coinciding with increased cell‐specific productivity for IgG1 producing CHO cells after MTA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5'-Methylthioadenosine-13C6 as a Metabolic Probe in Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of cancer is paramount to developing novel therapeutic strategies. 5'-Methylthioadenosine (MTA), a naturally occurring nucleoside, has garnered significant interest for its role in cancer cell metabolism and its potential as a therapeutic agent. The stable isotope-labeled variant, 5'-Methylthioadenosine-13C6 (MTA-13C6), serves as a powerful tool for tracing metabolic pathways. This guide provides a comprehensive comparison of the utility of MTA-13C6 in different cancer cell lines, supported by experimental data and detailed protocols.
Unveiling the Anti-Cancer Properties of 5'-Methylthioadenosine
5'-Methylthioadenosine is a critical intermediate in the methionine salvage pathway, a metabolic route essential for regenerating the amino acid methionine. In many cancer types, the key enzyme in this pathway, methylthioadenosine phosphorylase (MTAP), is deficient due to genetic deletion, often co-deleted with the tumor suppressor gene CDKN2A. This deficiency leads to an accumulation of MTA within cancer cells, a state that can be exploited for therapeutic purposes.[1][2]
Numerous studies have demonstrated that MTA can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[3][4] The anti-cancer effects of MTA are multifaceted, involving the modulation of key signaling pathways and metabolic processes.
Comparative Efficacy of MTA Across Cancer Cell Lines
One study on cholangiocarcinoma (CCA) cell lines (KKU-213A and KKU-213B) demonstrated a dose-dependent inhibition of cell viability and growth upon treatment with MTA.[5] In contrast, a normal bile duct cell line (MMNK-1) was less affected, highlighting a potential therapeutic window for MTA.[5] Research on murine lymphoid cell lines has shown a reversible, dose-dependent inhibition of proliferation with an IC50 of approximately 250 µM.[6] A broader review indicates that MTA concentrations ranging from 0.1 µM to 1000 µM can inhibit proliferation in various cancer cell lines, including those of the colon, cervix, and blood.[3]
Table 1: Comparative Effects of 5'-Methylthioadenosine on Cancer Cell Viability and Apoptosis
| Cell Line | Cancer Type | MTAP Status | MTA Concentration | Effect on Viability | Apoptosis Induction | Reference |
| KKU-213A | Cholangiocarcinoma | Not Specified | 12.5 - 100 µg/mL | Dose-dependent decrease | Significant increase | [5] |
| KKU-213B | Cholangiocarcinoma | Not Specified | 12.5 - 100 µg/mL | Dose-dependent decrease | Significant increase | [5] |
| MMNK-1 (Normal) | Bile Duct Epithelial | Not Specified | 12.5 - 100 µg/mL | Less pronounced decrease | Not Specified | [5] |
| Murine Lymphoid Cells | Lymphoma | Not Specified | ~250 µM (IC50) | Inhibition of proliferation | Not Specified | [6] |
| RKO | Colon Cancer | Not Specified | Not Specified | Not Specified | Enhanced | [3] |
| SW620 | Colon Cancer | Not Specified | Not Specified | Not Specified | Enhanced | [3] |
| HuH7 | Liver Cancer | Not Specified | Not Specified | Not Specified | Enhanced | [3] |
Tracing Metabolic Fate with this compound
MTA-13C6 allows for the precise tracing of the methionine salvage pathway and its connections to other metabolic routes. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify metabolic flux and identify alterations in cancer cells. This is particularly valuable in comparing MTAP-deficient and MTAP-proficient cancer cells.
In MTAP-proficient cells, MTA-13C6 will be metabolized, and the 13C label can be traced to methionine and subsequently incorporated into proteins or other metabolic pathways. In MTAP-deficient cells, the metabolism of MTA-13C6 is blocked, leading to its accumulation and a lack of 13C enrichment in downstream metabolites of the salvage pathway.
Experimental Protocols
Cell Culture and Treatment
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of MTA or MTA-13C6.
Cell Viability and Apoptosis Assays
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified using flow cytometry after staining cells with Annexin V (which binds to apoptotic cells) and PI (which stains necrotic cells).
Cell Cycle Analysis
The effect of MTA on the cell cycle can be determined by flow cytometry. Cells are treated with MTA for a specified duration, harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of the cells is then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Metabolic Flux Analysis using MTA-13C6 and LC-MS/MS
-
Cell Culture and Labeling: Cancer cells are cultured in a medium containing a defined concentration of MTA-13C6 for a specific period to allow for isotopic labeling of intracellular metabolites to reach a steady state.
-
Metabolite Extraction: Cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is configured to detect both the unlabeled (12C) and labeled (13C) forms of MTA and its downstream metabolites.
-
Data Analysis: The fractional enrichment of 13C in each metabolite is calculated. This data is then used in metabolic flux analysis software to model and quantify the rates of metabolic reactions.
Visualizing the Impact of MTA
To better understand the mechanisms of action of MTA, it is crucial to visualize the involved signaling and metabolic pathways.
Caption: MTA signaling pathways in cancer cells.
Caption: Tracing MTA-13C6 in the Methionine Salvage Pathway.
Caption: Workflow for MTA-13C6 Metabolic Flux Analysis.
Conclusion
This compound is an invaluable tool for dissecting the metabolic landscape of cancer cells. Its application in comparative studies across different cancer cell lines, particularly those with varying MTAP status, can elucidate novel therapeutic vulnerabilities. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at understanding and targeting the metabolic reprogramming inherent in cancer. Further research focusing on generating a broader quantitative dataset of MTA's effects and MTA-13C6 metabolic tracing across a wider panel of cancer cell lines will be instrumental in advancing its translational potential.
References
- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells | PLOS One [journals.plos.org]
- 6. Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Methylthioadenosine-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5'-Methylthioadenosine-13C6, fostering a secure research environment.
This compound is a stable isotope-labeled nucleoside analog. While stable isotopes are not radioactive, the base compound, 5'-Methylthioadenosine, presents several health hazards that must be addressed through proper handling procedures and the use of appropriate personal protective equipment (PPE).
Hazard and Exposure Summary
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted for any procedure involving this compound.[2] The following PPE is the minimum requirement for handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.[2][3] | Protects against eye irritation from dust or splashes. |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[2] For prolonged handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin irritation upon contact.[1] |
| Body Protection | A laboratory coat is mandatory to protect skin and clothing.[2][3] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 or higher-rated particulate respirator is required.[2] | Prevents respiratory tract irritation from airborne particles.[1] |
Operational Plan: From Receipt to Disposal
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
